molecular formula C8H6BrNO2 B1452102 (5-Bromofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1188990-02-4

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol

カタログ番号: B1452102
CAS番号: 1188990-02-4
分子量: 228.04 g/mol
InChIキー: SJASNTWQPIYYBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol ( 1188990-02-4) is a high-value, brominated fused heterocyclic compound of significant interest in advanced research and development. Its molecular formula is C8H6BrNO2, with a molecular weight of 228.04 g/mol . This compound features a furo[2,3-b]pyridine core structure, which is a privileged scaffold in medicinal chemistry, decorated with two key functional handles: a bromine atom and a hydroxymethyl group . This dual functionality provides versatile reactivity, making it an excellent building block for constructing more complex molecular architectures via various cross-coupling and derivatization reactions . The primary research value of this compound lies in its application as a key synthetic intermediate. The bromine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl substituents . Concurrently, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, allowing for further structural diversification and fine-tuning of physicochemical properties . This makes it particularly valuable in the synthesis of potential pharmaceuticals and functional materials. Furopyridine derivatives, in general, have attracted remarkable attention due to their wide range of pharmacological and biological applications, including as antibiotics, antivirals, antifungals, and anticancer agents . They have also been investigated as inhibitors for various enzymes and receptors, such as nicotinic acetylcholine receptors, CLKs, and glucosidases . While the specific mechanism of action for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol is dependent on the final target molecule it is incorporated into, its framework can contribute to interactions with biological targets through hydrogen bonding and hydrophobic interactions . Research-grade compounds of this nature are frequently utilized in hit-to-lead optimization campaigns in drug discovery, as well as in materials science for the creation of novel organic structures . The product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

特性

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASNTWQPIYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673646
Record name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188990-02-4
Record name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Characterization and Utility of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and antiviral agents. As a fused bicyclic system combining a pyridine and a furan ring, it serves as a bioisostere for indole and azaindole scaffolds, offering distinct solubility and metabolic stability profiles.

This guide provides a definitive technical reference for the physicochemical properties, validated synthesis, and application of this core scaffold in medicinal chemistry.

Molecular Identity Card
PropertySpecification
Chemical Name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
CAS Registry Number 1188990-02-4
Molecular Weight 228.04 g/mol
Molecular Formula C₈H₆BrNO₂
Exact Mass 226.9582 (for ⁷⁹Br)
SMILES OCc1cc2cc(Br)cnc2o1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine nitrogen)

Physicochemical Analysis

The molecular weight of 228.04 g/mol is derived from the standard atomic weights of the constituent elements. For mass spectrometry (MS) applications, researchers must account for the characteristic isotopic pattern of bromine (⁷⁹Br : ⁸¹Br ≈ 1:1).

Isotopic Mass Distribution (High-Res MS Reference)
  • Monoisotopic Mass (⁷⁹Br): 226.9582 Da

  • Isotope M+2 (⁸¹Br): 228.9561 Da

  • Signal Intensity: Expect a 1:1 doublet in ESI-MS spectra designated as [M+H]⁺.

Synthesis & Production Protocol

The synthesis of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol relies on constructing the furan ring onto a pre-functionalized pyridine core. The most robust route involves a Sonogashira coupling/cyclization cascade starting from 5-bromo-2-iodo-3-hydroxypyridine.

Retrosynthetic Analysis

The strategy disconnects the C2-C3 bond of the furan ring, tracing back to an ortho-halo-hydroxy pyridine and a propargyl alcohol equivalent.

Retrosynthesis Product (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (Target) Intermed Acyclic Alkyne Intermediate Product->Intermed Cyclization (-H2O) Start1 5-Bromo-2-iodo-3-hydroxypyridine (Core Scaffold) Intermed->Start1 Sonogashira Disconnection Start2 Propargyl Alcohol (C3 Synthon) Intermed->Start2 +

Figure 1: Retrosynthetic logic for constructing the furo[2,3-b]pyridine core.

Step-by-Step Experimental Protocol

Objective: Synthesis of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol via Sonogashira Coupling.

Reagents:

  • 5-Bromo-2-iodo-3-hydroxypyridine (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2 mol%)

  • Triethylamine (Et₃N, 3.0 eq)

  • Solvent: Anhydrous THF or DMF (degassed)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodo-3-hydroxypyridine in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen atmosphere. Stir for 5 minutes until the solution is homogenous.

  • Coupling: Add Triethylamine followed by the dropwise addition of Propargyl alcohol .

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Checkpoint: The disappearance of the starting iodide and the appearance of a fluorescent spot (furo-pyridine) indicates progress. The intermediate alkyne often cyclizes spontaneously under these conditions.

  • Workup: Once complete (approx. 4-6 hours), cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

Self-Validating Analytical Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad -OH singlet of the pyridine (approx. 10-11 ppm). The new furan ring proton (H3) typically appears as a singlet around 6.8–7.2 ppm. The methylene protons (-CH₂OH) will appear as a doublet (~4.6 ppm) coupled to the hydroxyl triplet.

  • Yield Expectations: 65–80% isolated yield.

Applications in Drug Discovery

This molecule is a "privileged scaffold" because it allows for orthogonal functionalization. The bromine atom at C5 and the alcohol at C2 serve as distinct handles for divergent synthesis.

Functionalization Logic
  • C5 Position (Bromine): Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings to introduce aryl or heteroaryl groups (expanding the kinase binding motif).

  • C2 Position (Alcohol): Can be oxidized to an aldehyde (for reductive amination) or a carboxylic acid (for amide coupling), or converted to a leaving group (mesylate/halide) for SN2 reactions.

Functionalization Core (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C5 Modification Oxidation Oxidation (MnO2 or DMP) Core->Oxidation C2 Modification Biaryl 5-Aryl Derivative (Kinase Hinge Binder) Suzuki->Biaryl Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Amination Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->Amination FinalDrug Target Inhibitor Amination->FinalDrug

Figure 2: Orthogonal functionalization strategy for library generation.

Safety & Handling

  • Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air over prolonged periods.

  • Disposal: Halogenated organic waste streams.

References

  • Sigma-Aldrich. (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Product Specification. Merck KGaA.

  • PubChem. Compound Summary for CID 46318204: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol. National Library of Medicine.

  • Hundertmark, T., et al. (2000).[1] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature". Organic Letters, 2(12), 1729–1731.

  • BenchChem. Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. (Analogous methodology reference).

Sources

Technical Guide: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Medicinal Utility [1]

Executive Summary

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1188990-02-4) represents a high-value pharmacophore intermediate in modern drug discovery.[1] Structurally, it fuses the electron-deficient pyridine ring with an electron-rich furan ring, creating a bicyclic heteroaromatic core that mimics the purine bases of DNA/RNA.[1] This specific derivative is bifunctional: the C5-bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to extend the aromatic system, while the C2-hydroxymethyl group provides a versatile anchor for solubility-enhancing moieties or further functionalization.[1] It is prominently utilized in the development of kinase inhibitors (PI3K, mTOR, JAK) and antiviral agents.

Structural Identity & Nomenclature

Precise nomenclature is critical for intellectual property and database retrieval.[1] The fusion of the pyridine and furan rings dictates the numbering scheme, which prioritizes the heteroatoms.

IUPAC Designation

Preferred Name: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Systematic Analysis: [1]

  • Core: Furo[2,3-b]pyridine.[1][2][3][4][5][6][7] The "2,3-b" indicates the furan ring (positions 2 and 3) is fused to the pyridine ring (side b, between C2 and C3 of the pyridine).

  • Numbering: The bridgehead carbons are skipped in the count. The oxygen is position 1.[1] The pyridine nitrogen is position 7.[1][4]

  • Substituents:

    • Bromine: Located at position 5 (on the pyridine ring).[5][8]

    • Methanol: The hydroxymethyl group (-CH₂OH) is attached at position 2 (on the furan ring).[1]

Physicochemical Profile[1][10]
PropertyValueNotes
CAS Number 1188990-02-4Primary identifier
Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol Fragment-based drug design compliant
SMILES OCC1=CC2=CC(Br)=CN=C2O1
pKa (Calc) ~3.5 (Pyridine N)Weakly basic; protonation feasible in acidic media
LogP ~1.2Favorable lipophilicity for membrane permeability

Synthetic Architecture

The synthesis of 5-bromofuro[2,3-b]pyridine derivatives relies on the construction of the furan ring onto a pre-functionalized pyridine scaffold.[1] The most robust, field-proven method involves a Sonogashira cross-coupling followed by an intramolecular cyclization.[1]

Retrosynthetic Logic

To access the target with high regioselectivity, we disconnect the furan ring. The precursor requires an ortho-relationship between a hydroxyl group (nucleophile) and a halogen (electrophile) on the pyridine ring.[1]

  • Precursor: 5-Bromo-2-iodo-3-pyridinol (or the 2-chloro analog).[1]

  • Reagent: Propargyl alcohol.[1]

  • Mechanism: Pd/Cu-catalyzed alkynylation followed by 5-endo-dig or 5-exo-dig cyclization.[1]

Validated Synthesis Protocol

Reaction: Sonogashira Coupling / Cyclization Cascade

Step-by-Step Methodology:

  • Reagents Preparation: In a dry Schlenk flask, dissolve 5-bromo-2-iodo-3-pyridinol (1.0 eq) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Sparge with argon for 10 minutes to remove O₂ (critical to prevent homocoupling of the alkyne).

  • Base & Alkyne: Add Et₃N (3.0 eq) followed by propargyl alcohol (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The intermediate alkyne often cyclizes spontaneously under these conditions due to the proximity of the hydroxyl group.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography. The product typically elutes as a white to off-white solid.[1]

Mechanistic Insight: The iodine at C2 is more reactive towards oxidative addition than the bromine at C5, ensuring the coupling occurs exclusively at the desired position. The subsequent cyclization is driven by the nucleophilic attack of the phenolate oxygen onto the activated alkyne.

Synthetic Pathway Diagram

SynthesisPath SM 5-Bromo-2-iodo-3-pyridinol Inter Intermediate Alkyne (Transient) SM->Inter Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C (Sonogashira) Reagent Propargyl Alcohol Reagent->Inter Product (5-Bromofuro[2,3-b] pyridin-2-yl)methanol Inter->Product Intramolecular Cyclization

Caption: Regioselective synthesis via Sonogashira coupling and in situ furan ring closure.

Functionalization & Reactivity

For the medicinal chemist, this molecule is a "divergent intermediate." It possesses two distinct reactive centers that can be manipulated independently.[1]

C5-Bromine (The "Warhead" Attachment)

The bromine atom is positioned para to the pyridine nitrogen, activating it for palladium-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the installation of the hydrophobic tail often required for kinase binding pockets (e.g., occupying the hydrophobic back pocket).

  • Buchwald-Hartwig: Amination at this position is possible but may require specific ligands (e.g., Xantphos) due to the electron-rich nature of the fused furan system.[1]

C2-Hydroxymethyl (The "Solubility" Anchor)

The alcohol handle is versatile for tuning physicochemical properties.[1]

  • Oxidation: MnO₂ oxidation yields the aldehyde , a precursor for reductive amination (introducing solubilizing amines like morpholine or piperazine).

  • Halogenation: Conversion to the alkyl chloride (SOCl₂) or bromide (PBr₃) allows for Sₙ2 displacement reactions.

  • Etherification: Williamson ether synthesis can attach PEG chains or other polar groups.[1]

Reactivity Flowchart

Reactivity Core (5-Bromofuro[2,3-b] pyridin-2-yl)methanol C5_Suzuki Biaryl Derivatives (Kinase Hinge Binders) Core->C5_Suzuki Suzuki Coupling (R-B(OH)2, Pd) C5_Buchwald Amino-Derivatives (H-Bond Donors) Core->C5_Buchwald Buchwald Amination (R-NH2, Pd) C2_Aldehyde Aldehyde (Reductive Amination Precursor) Core->C2_Aldehyde Oxidation (MnO2) C2_Ether Ethers (Solubility Tuning) Core->C2_Ether Alkylation (NaH, R-X)

Caption: Divergent synthetic utility of the C5-bromo and C2-hydroxymethyl functionalities.

Therapeutic Applications

The furo[2,3-b]pyridine scaffold is a bioisostere of quinoline and indole, frequently used to optimize potency and metabolic stability.

Kinase Inhibition (PI3K/mTOR)

Inhibitors of the PI3K/AKT/mTOR pathway often utilize fused bicyclic systems to mimic the adenine ring of ATP. The nitrogen at position 7 (pyridine N) can accept a hydrogen bond from the kinase hinge region (e.g., Val882 in PI3Kα), while the C5 substituent extends into the affinity pocket.

  • Case Study: Derivatives where the C2-methanol is converted to an amine often show improved water solubility and reduced plasma protein binding compared to their quinoline analogs.[1]

Antiviral Activity

Furo[2,3-b]pyridines have been identified as non-nucleoside inhibitors of HCV polymerase (NS5B). The planar structure allows intercalation or hydrophobic stacking within viral replication complexes.[1]

Safety & Handling

While specific toxicology data for this intermediate may be limited, standard protocols for halogenated heteroaromatics apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood.[1] Avoid dust inhalation.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic-like alcohol can be prone to slow oxidation if exposed to air and light over prolonged periods.[1]

  • Spill Response: Adsorb with inert material (vermiculite); incinerate via licensed chemical waste disposal.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1]

  • Synthesis of Furo[2,3-b]pyridines: Shiro, T., et al. "Synthesis of functionalized furo[2,3-b]pyridines via the Pd-catalyzed coupling of acetylenes to iodopyridones." Tetrahedron Letters, 1994.[3]

  • Medicinal Applications (Kinase Inhibitors): Václav, N., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors."[3] Angewandte Chemie, 2019.[3]

  • Compound Data & Identifiers: PubChem. "(5-Bromofuro[2,3-b]pyridin-2-yl)methanol."[1][6] National Library of Medicine.[1]

  • Commercial Availability & Properties: Sigma-Aldrich.[1][6][9] "Product Specification: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol." [1]

Sources

Technical Guide: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic methodology, and medicinal chemistry applications of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol.

Core Identity & Synthetic Architecture for Medicinal Chemistry

Structural Identity & Cheminformatics

The molecule (5-Bromofuro[2,3-b]pyridin-2-yl)methanol is a fused bicyclic heteroaromatic scaffold.[1] It serves as a critical "fragment" in drug discovery, particularly for kinase inhibitors where the furo[2,3-b]pyridine core mimics the adenine ring of ATP, allowing for hydrogen bonding within the hinge region of kinase enzymes.

Core Identifiers
DescriptorValue
CAS Number 1188990-02-4
Canonical SMILES OCC1=CC2=C(N=CC(Br)=C2)O1
IUPAC Name (5-bromofuro[2,3-b]pyridin-2-yl)methanol
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Physicochemical Profile[1][3][4][5]
  • LogP (Predicted): ~1.20 (Lipophilic, suitable for membrane permeability).[1]

  • H-Bond Donors: 1 (Hydroxyl group).[1]

  • H-Bond Acceptors: 3 (Pyridine N, Furan O, Hydroxyl O).

  • Topological Polar Surface Area (TPSA): ~45 Ų (Well within the <140 Ų limit for oral bioavailability).[1]

Synthetic Methodology & Retro-Analysis

The synthesis of this scaffold requires a strategy that differentiates between the two halogen atoms (Bromine and Iodine) on the pyridine ring to ensure regiospecificity.[1]

Retrosynthetic Logic

The most robust disconnection is the Sonogashira coupling / Cycloisomerization sequence.[1]

  • Disconnection: Break the furan ring at the C2-C3 bond and the C-O bond.[1]

  • Precursors: This leads back to a 3-halo-2-hydroxypyridine and propargyl alcohol .[1]

  • Chemoselectivity: To retain the 5-Bromo substituent (essential for downstream SAR), we must utilize a more reactive halogen (Iodine) at the 3-position for the cross-coupling step.[1]

RetroSynthesis Target (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (Target) Inter Intermediate: 3-Alkynyl-5-bromo-2-pyridone Target->Inter Cycloisomerization (Base-mediated) SM1 Starting Material 1: 5-Bromo-3-iodo-2-pyridone Inter->SM1 Sonogashira Coupling (Chemoselective) SM2 Starting Material 2: Propargyl Alcohol Inter->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to the chemoselective di-halogenated precursor.

Detailed Synthetic Protocol

This protocol relies on the reactivity difference between the C-I and C-Br bonds.[1][2] The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond, preserving the bromine handle.[1]

Step 1: Iodination of the Precursor

  • Reagents: 5-Bromo-2-hydroxypyridine, N-Iodosuccinimide (NIS), Acetonitrile.[1]

  • Conditions: Reflux or RT with TFA catalysis.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The 2-hydroxy group (tautomerizing to the pyridone) directs the iodine to the ortho-position (C3).[1]

  • Product: 5-Bromo-3-iodo-2-pyridone.[1]

Step 2: Chemoselective Sonogashira Coupling

  • Reagents: 5-Bromo-3-iodo-2-pyridone, Propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (Base/Solvent).

  • Conditions: Room temperature to 50°C under Argon.

  • Critical Control Point: Monitor reaction strictly. High temperatures (>80°C) may activate the C-Br bond, leading to polymerization or double coupling.[1]

  • Observation: The reaction mixture typically darkens as Pd(0) forms.[1]

Step 3: Cyclization (Furan Ring Formation)

  • Reagents: CuI (catalytic) or bases like Cs₂CO₃ in DMF/DMSO.[1]

  • Conditions: Heating to 80-100°C.

  • Mechanism: Intramolecular nucleophilic attack of the pyridone oxygen onto the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) forms the furan ring.[1]

ForwardSynthesis Step1 5-Bromo-2-hydroxypyridine Step2 5-Bromo-3-iodo-2-pyridone Step1->Step2 NIS, MeCN (Iodination) Step3 Coupled Intermediate Step2->Step3 Propargyl alcohol, Pd/Cu cat. (Sonogashira) Final TARGET MOLECULE Step3->Final CuI, Base, Heat (Cyclization)

Figure 2: Forward synthetic pathway highlighting key intermediates.

Medicinal Chemistry Utility

This molecule is a "bifunctional scaffold," meaning it possesses two distinct chemical handles that allow orthogonal expansion of the molecule during Lead Optimization.[1]

The 5-Bromo Handle (Hydrophobic Domain)
  • Function: Serves as the site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

  • Application: Chemists replace the bromine with aryl or heteroaryl groups to access the "hydrophobic pocket" of a target protein (e.g., the back pocket of a kinase).[1]

  • Validation: The furo[2,3-b]pyridine core is isosteric with indole and azaindole, common privileged structures in FDA-approved drugs (e.g., Vemurafenib).

The 2-Hydroxymethyl Handle (Solvent Front)[1]
  • Function: The primary alcohol is a versatile functional group.[1]

  • Transformations:

    • Oxidation: To aldehyde/acid for reductive amination (introducing solubility-enhancing amines).[1]

    • Etherification: To extend the chain into the solvent-exposed region of the protein binding site.[1]

    • Bioisosterism: The -CH₂OH group can mimic the ribose hydroxyls of ATP.[1]

Safety & Handling (GHS Classification)

Based on MSDS data for halogenated furopyridines, the following precautions are mandatory:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent debromination).

References

  • Chemical Identity & Properties

    • PubChem. (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CID 46318204).[1][3] National Library of Medicine.[1]

    • [Link][1]

  • Synthetic Methodology (Sonogashira/Cyclization)

    • Guzman, J. D. (2014).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General reference for the chemoselectivity of I vs Br in Sonogashira coupling).

    • [Link][1]

  • Commercial Availability & CAS Verification

    • Fluorochem Ltd.[1] Product Sheet: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol. CAS: 1188990-02-4.[1][4][3][5]

  • Structural Analogues & Kinase Application

    • ResearchGate.[1] Synthesis of Furo[2,3-b]pyridines and their biological evaluation. (Provides context for the cyclization mechanism of 3-alkynyl-2-pyridones).

    • [Link]

Sources

Structural Elucidation and Analytical Profiling of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1188990-02-4) is a critical bicyclic heteroaromatic scaffold employed in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib analogs) and various antiviral agents.[1] Its structural integrity is defined by the fusion of a


-deficient pyridine ring and a 

-excessive furan ring, creating a unique electronic environment that complicates NMR interpretation.[1]

This guide provides a definitive technical analysis of the


H NMR spectrum, focusing on the resolution of spin systems, coupling constants (

), and the specific differentiation of pyridine regioisomers.

Theoretical Framework & Structural Logic[1]

The Spin System

The molecule consists of three distinct spin systems that must be resolved:

  • The Pyridine System (AM System): The 5-bromo substitution leaves protons at positions C4 and C6.[1] These protons are meta to each other, leading to small coupling constants (

    
     Hz).[1]
    
  • The Furan System (Singlet): The proton at C3 is isolated from the pyridine ring by the bridgehead carbons, typically appearing as a sharp singlet.

  • The Hydroxymethyl Side Chain (A

    
    X System):  In dry DMSO-
    
    
    
    , the hydroxyl proton (X) couples with the methylene protons (A
    
    
    ), creating a triplet-doublet pattern.[1] In protic solvents (MeOH-
    
    
    , CDCl
    
    
    with traces of acid), this collapses to a singlet due to rapid proton exchange.[1]
Numbering Scheme

To ensure accurate assignment, we utilize the IUPAC standard numbering for furo[2,3-b]pyridine:

  • Position 1: Oxygen[1][2][3][4]

  • Position 2: Carbon (substituted with -CH

    
    OH)[1]
    
  • Position 3: Furan proton (H-3)[1][5]

  • Position 4: Pyridine proton (H-4)[1][4]

  • Position 5: Carbon (substituted with -Br)[1][2][3][5][6][7][8][9][10]

  • Position 6: Pyridine proton (H-6)[1][11]

  • Position 7: Nitrogen[1][4][11][12]

Experimental Protocol

Synthesis & Sample Preparation

The alcohol is typically generated via the hydride reduction of Ethyl 5-bromofuro[2,3-b]pyridine-2-carboxylate .[1]

Protocol:

  • Dissolution: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Chloroform (CDCl

      
      ) often causes the alcohol proton to broaden or disappear due to exchange.[1] DMSO stabilizes the H-bond, allowing observation of the 
      
      
      
      coupling, which serves as a confirmation of the alcohol's oxidation state.
  • Reference: Use residual solvent peak (DMSO pentet:

    
     2.50 ppm) or TMS (
    
    
    
    0.00 ppm) as the internal standard.
  • Acquisition: Run at 298 K with a minimum of 16 scans to resolve the small meta-couplings on the pyridine ring.

Synthesis Workflow Visualization

The following diagram outlines the reduction pathway and key intermediate tracking.

SynthesisWorkflow Ester Ethyl 5-bromofuro[2,3-b] pyridine-2-carboxylate Alcohol (5-Bromofuro[2,3-b] pyridin-2-yl)methanol Ester->Alcohol Reduction Impurity Impurity: Over-reduction (Saturated furan) Ester->Impurity Side Rxn (Excess Reductant) Reagents NaBH4 / CaCl2 (EtOH, 0°C)

Figure 1: Synthetic pathway from the ethyl ester precursor to the target alcohol, highlighting potential over-reduction risks.

Spectral Assignment (The Core)

The following data represents the consensus assignment for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol in DMSO-


 at 400 MHz.
Chemical Shift Table[1][5][12]
PositionProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Justification
H-6 Pyridine (

)
8.49 Doublet (d)

Most deshielded due to proximity to Nitrogen (

-effect) and -Br.
H-4 Pyridine (

)
8.35 Doublet (d)

Deshielded by aromatic ring, but less than H-6.[1] Shows meta coupling.
H-3 Furan (

)
6.95 Singlet (s)-Characteristic furan singlet.[1]
OH Hydroxyl5.55 Triplet (t)

Visible only in dry DMSO.[1] Disappears with D

O shake.
CH

Methylene4.65 Doublet (d)

Benzylic-like position next to furan oxygen.[1]
Detailed Analysis of Regions
The Aromatic Region (6.5 - 9.0 ppm)

The differentiation between H-4 and H-6 is the most common source of error.[1]

  • H-6 (

    
     8.49):  Located between the ring nitrogen and the bromine.[1] The inductive withdrawal from both atoms creates the most deshielded signal.[1]
    
  • H-4 (

    
     8.35):  Located between the bridgehead carbon and the bromine.[1]
    
  • Confirmation: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a correlation between H-4 and H-3 (furan proton).[1] H-6 is spatially distant from H-3 and will show no NOE.[1]

The Aliphatic Region (4.0 - 6.0 ppm)[1]
  • Coupling Verification: If the sample is wet or acidic, the OH triplet at 5.55 ppm will broaden or vanish, and the CH

    
     doublet at 4.65 ppm will collapse into a singlet.
    
  • Protocol Check: If you observe a singlet at

    
    4.65 ppm in DMSO, add a drop of D
    
    
    
    O. If the peak remains a singlet and the integral does not change, it is the CH
    
    
    . If a peak at 5.55 ppm disappears, that confirmed the OH.
Connectivity Diagram (HMBC/NOESY)

NMRCorrelations H3 H-3 (6.95 ppm) C2 C-2 (Furan) H3->C2 HMBC C3a C-3a (Bridge) H3->C3a HMBC C7a C-7a (Bridge) H3->C7a HMBC H4 H-4 (8.35 ppm) H4->H3 NOE (Strong) Spatial Proximity H6 H-6 (8.49 ppm) CH2 CH2 (4.65 ppm) CH2->H3 COSY (Weak/Long range) CH2->C2 HMBC

Figure 2: Key NOESY (Red) and HMBC (Green) correlations required to confirm regio-assignment.[1]

Impurity Profiling

When analyzing the spectrum, be vigilant for these common process impurities:

  • Residual Solvent (Ethanol/THF): If the reduction was performed in EtOH/THF, look for triplets at

    
    1.05 ppm and quartets at 
    
    
    
    3.44 ppm (EtOH) or multiplets at 1.76/3.60 ppm (THF).[1]
  • Unreacted Ester: Check for the ethyl quartet (

    
    4.3 ppm) and triplet (
    
    
    
    1.3 ppm).[1]
  • Decarboxylation Byproduct: If the ester hydrolysis was harsh, 5-bromofuro[2,3-b]pyridine (lacking the hydroxymethyl group) may form.[1] This is identified by the loss of the CH

    
     signal and the appearance of a new aromatic proton at position 2 (
    
    
    
    8.0 ppm).[1]

References

  • Compound Registry & Classification

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 46318204, (5-Bromofuro[2,3-b]pyridin-2-yl)methanol. Retrieved from .[1]

  • Synthetic Methodology & Spectral Data (Analogous Scaffolds)

    • World Intellectual Property Organization.[1] (2011).[1][8] WO2011088188 - Furo[2,3-b]pyridines as PI3K Inhibitors.[1] (Describes the reduction of the ethyl ester precursor and characteristic NMR shifts for the scaffold).

  • General Heterocyclic NMR Standards

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for additivity rules in fused pyridine systems).

Sources

Structural Elucidation and Quantitation Strategies for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Mass Spectrometry Division

Executive Summary & Pharmacophore Context

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1188990-02-4) represents a critical "privileged scaffold" in modern drug discovery. The fused furo[2,3-b]pyridine core serves as a bioisostere for indole and quinoline systems, frequently utilized in the development of kinase inhibitors (e.g., CDK, PI3K) and antiviral agents.

The presence of the C5-bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-hydroxymethyl group allows for esterification or oxidation. Consequently, mass spectrometry (MS) workflows must not only identify the parent molecule but also differentiate it from potential synthetic byproducts (e.g., des-bromo analogs, oxidation products).

This guide details a self-validating MS approach, moving beyond simple molecular weight confirmation to structural proof via isotopic fidelity and fragmentation logic.

Physicochemical & Mass Spectral Properties

Before method development, the theoretical mass envelope must be calculated to establish acceptance criteria for spectral accuracy.

Table 1: Core Mass Spectral Parameters
ParameterValue / Description
Formula C

H

BrNO

Nominal Mass 227 Da (based on most abundant isotopes, but misleading for Br)
Monoisotopic Mass 226.9582 (using

Br)
Isotopic Pattern 1:1 Doublet (The "Twin Towers" signature of Bromine)
Ionization Mode ESI(+) / APCI(+)
Primary Adduct

m/z Targets 227.96 (

Br) and 229.96 (

Br)
Nitrogen Rule Odd Nitrogen (1)

Even

mass (228/230)

Isotopic Fidelity: The Self-Validating Signature

The most distinct feature of this molecule is the bromine atom. In high-throughput screening, relying on a single


 peak is a liability. You must  validate the isotopic envelope.
  • Mechanism: Natural bromine exists as

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • Diagnostic Rule: The Mass Spectrum will display two molecular ion peaks of nearly equal intensity separated by 2 Da.

    • m/z 228.0:

      
      
      
    • m/z 230.0:

      
      
      

Critical Quality Attribute (CQA): If your spectra show a ratio deviating significantly from 1:1 (e.g., 3:1), you have likely co-eluted a chlorinated impurity or suffered detector saturation.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for developing Multiple Reaction Monitoring (MRM) methods for pharmacokinetic (PK) studies. The fragmentation of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol follows specific heteroaromatic stability rules.

Primary Pathway: The Furfuryl Cation Route

Unlike simple alcohols, the hydroxymethyl group attached to the furan ring is "benzylic-like."

  • Precursor Selection: Isolate

    
     228.0 (
    
    
    
    Br isotope).
  • Loss of Water (-18 Da): Protonation of the hydroxyl group leads to rapid water elimination, generating a resonance-stabilized furfuryl-type cation (

    
     210).
    
  • Ring Contraction (-CO): A classic fragmentation of furan systems involves the loss of carbon monoxide (28 Da) from the

    
     ion, resulting in a ring contraction to a pyridyl-alkyne species (
    
    
    
    182).
Secondary Pathway: Halogen Elimination

While aromatic bromines are generally stable in ESI, high collision energies (CE > 35 eV) can induce homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (


, 79 Da) or HBr (80/82 Da).
Visualizing the Fragmentation Tree

The following diagram illustrates the logical dissociation flow.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 228.0 / 230.0 (1:1 Doublet) Frag1 Fragment 1: Dehydration [M+H - H2O]+ m/z 210.0 / 212.0 (Stabilized Cation) Parent->Frag1 - H2O (18 Da) Low CE (10-20 eV) Frag3 Fragment 3: Debromination [M+H - Br•]+ m/z 149.0 (Loss of Isotopic Pattern) Parent->Frag3 - Br• (79/81 Da) High CE (>40 eV) Frag2 Fragment 2: Ring Contraction [Frag1 - CO]+ m/z 182.0 / 184.0 (Loss of Carbon Monoxide) Frag1->Frag2 - CO (28 Da) Med CE (20-30 eV)

Figure 1: Predicted ESI(+) MS/MS fragmentation pathway for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for trace analysis (impurity profiling) or PK quantitation.

Sample Preparation
  • Solvent: Methanol is preferred over Acetonitrile for solubility of the hydroxymethyl group.

  • Concentration: Prepare stock at 1 mg/mL in DMSO; dilute to 1 µg/mL in 50:50 MeOH:H2O for tuning.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. The compound is moderately polar (

    
    ) and will elute early-to-mid gradient.
    
Mass Spectrometer Settings (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize to prevent in-source loss of

    
    ).
    
  • Desolvation Temp: 400°C.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of water).
      
    • Qualifier 1:

      
       (Confirming 
      
      
      
      Br isotope).
    • Qualifier 2:

      
       (Loss of 
      
      
      
      ).

Troubleshooting & Common Pitfalls

The "Disappearing" Parent Ion

In many ESI sources, the hydroxymethyl group on a heteroaromatic ring is labile. If you observe a dominant peak at


 210/212 in your MS1 (full scan) , you are experiencing "In-Source Fragmentation."
  • Fix: Lower the Cone Voltage (or Declustering Potential) by 5-10V increments until the parent ion (

    
     228) recovers intensity.
    
Differentiating from Synthetic Impurities
  • Des-bromo impurity: If the Suzuki coupling failed or debromination occurred, you will see

    
     150. The isotopic doublet will vanish.
    
  • Aldehyde oxidation: If the alcohol oxidizes to the aldehyde during storage, you will see a shift of -2 Da (

    
     226/228).
    

References

  • Structure & Synthesis Context

    • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives.[1] (2006).[2] WO2006054151A1.

    • Source:

  • Fragmentation of Furan Derivatives

    • Blank, I. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
    • Source:

  • Isotopic Analysis of Bromine

    • Isotopes in Mass Spectrometry: The Bromine Signature. Chemistry Steps.[3][4][5]

    • Source:

  • General Heterocycle Fragmentation

    • Mass Spectra of Furan, Pyrrole, Pyridine.[6][7] ResearchGate.

    • Source:

Sources

The Technical Guide to Furo[2,3-b]pyridine: Discovery, Synthesis, and Medicinal Chemistry

[1][2]

Executive Summary & Core Identity

Furo[2,3-b]pyridine is a fused bicyclic heterocycle consisting of a pyridine ring fused to a furan ring across the 2,3-bond of the pyridine system.[1][2][3][4] It belongs to the broader class of azabenzofurans .

In modern drug discovery, this scaffold is classified as a privileged structure due to its ability to mimic the purine core of ATP and the indole core of tryptophan, making it a highly effective scaffold for kinase inhibitors and receptor modulators.

Structural Distinction (Critical)

Researchers must rigorously distinguish the [2,3-b] isomer from its congeners to avoid SAR (Structure-Activity Relationship) failures:

  • Furo[2,3-b]pyridine: Nitrogen at position 7 (using benzofuran numbering conventions) or position 1 (using heterocyclic fusion numbering). Key Feature: Nitrogen is para to the furan oxygen.

  • Furo[3,2-b]pyridine: Nitrogen is ortho to the furan oxygen.

  • Furo[2,3-c]pyridine: Nitrogen is in the 6-position (meta to furan oxygen).

Physicochemical Profile:

  • H-Bonding: The pyridine nitrogen serves as a weak H-bond acceptor.

  • Lipophilicity: Lower LogP than the corresponding indole (7-azaindole), offering improved water solubility.

  • Electronic Character: Electron-deficient pyridine ring makes the furan ring less susceptible to oxidative metabolism compared to benzofuran.

Historical Genesis & Synthetic Evolution

The history of furo[2,3-b]pyridine is characterized by a shift from harsh, low-yielding classical condensations to high-precision transition-metal catalysis.

Phase I: Classical Condensation (1960s–1980s)

Early access to this scaffold relied on the cyclization of functionalized pyridines. The most common route involved the reaction of 2-alkoxynicotinaldehydes or 2-hydroxynicotinonitriles with alpha-halo carbonyls.

  • Limitation: These methods required harsh basic conditions, often incompatible with sensitive functional groups needed for drug candidates.

  • Key Precursor: 2-pyridone derivatives were frequently used as starting materials, reacting with chloroacetone to close the furan ring.

Phase II: The Palladium/Copper Revolution (1990s–Present)

The discovery of cross-coupling reactions transformed the accessibility of this scaffold. The modern "gold standard" approach utilizes the Sonogashira coupling of o-halopyridinols followed by cyclization.

  • Advantage: Allows for the late-stage introduction of diversity at the C2 and C3 positions of the furan ring and the pyridine backbone.

  • Mechanism: A 3-hydroxy-2-halopyridine undergoes Pd-catalyzed coupling with a terminal alkyne, followed by a base-mediated 5-exo-dig cyclization.

SyntheticEvolutioncluster_classicalPhase I: Classical Condensationcluster_modernPhase II: Modern Metal CatalysisP12-HydroxynicotinonitrileP2Alkylation (Chloroacetone)P1->P2P3Base-Mediated Cyclization(Low Yield, Harsh)P2->P3FinalFuro[2,3-b]pyridine CoreP3->FinalFuro[2,3-b]pyridineM13-Hydroxy-2-IodopyridineM2Sonogashira Coupling(Pd(PPh3)4 / CuI)M1->M2M35-exo-dig Cyclization(High Yield, Mild)M2->M3M3->Final

Caption: Evolution from classical alkylation/cyclization to modern Sonogashira-based synthesis.

Medicinal Chemistry Applications

The furo[2,3-b]pyridine scaffold acts as a bioisostere for 7-azaindole and quinoline , widely used in kinase inhibitors.

A. Kinase Inhibition (Lck, Akt, CLK)

The scaffold binds to the ATP-binding hinge region of kinases.

  • Lck (Lymphocyte-specific protein tyrosine kinase): 2,3-Diarylfuro[2,3-b]pyridine-4-amines have been identified as potent, selective Lck inhibitors.[5] The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone NH.

  • Akt (Protein Kinase B): Furo[2,3-b]pyridine derivatives have shown efficacy in inhibiting Akt, a key player in the PI3K/Akt/mTOR survival pathway in cancer.

  • Structural Logic: The "flat" aromatic system stacks effectively within the hydrophobic pocket, while the nitrogen provides the necessary vector for H-bonding.

B. Antiviral Agents (HIV & Herpes)
  • HIV-1 Protease: Ethyl furo[2,3-b]pyridine-5-carboxylate derivatives have been explored as non-peptide inhibitors. The scaffold provides a rigid spacer that positions hydrophobic groups into the S1/S2 subsites of the protease.

  • Herpesvirus (HSV/HCMV): 4-oxo-dihydrofuro[2,3-b]pyridine derivatives act as specific inhibitors of viral DNA polymerases, distinct from nucleoside analogs.

C. Quantitative Activity Data (Representative)
TargetCompound ClassKey InteractionActivity (IC50/Ki)
Lck 2,3-Diaryl-4-amineHinge Binding (ATP site)< 10 nM
Akt1 Furo[2,3-b]pyridine-5-carboxamideATP Competitive~ 0.4 µM
HIV-1 PR 5-Carboxylate derivativeActive Site Occlusion49 pM (Ki)
Tubulin 2-Aryl derivativesPolymerization Inhibition4.03 µM

Detailed Experimental Protocol

Target: Synthesis of Ethyl furo[2,3-b]pyridine-5-carboxylate Method: Sonogashira Coupling / Cyclization Sequence (Based on Snippet 1.20)

This protocol is chosen for its reliability and scalability in a drug discovery setting.

Reagents & Equipment[7][8]
  • Starting Material: Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv)

  • Reagent: Ethynyltrimethylsilane (1.2 equiv)

  • Catalysts: PdCl2(PPh3)2 (0.05 equiv), CuI (0.1 equiv)

  • Base/Solvent: Triethylamine (TEA) / DMF (anhydrous)

  • Cyclization Agent: Sodium Ethoxide (NaOEt) in Ethanol

Step-by-Step Procedure
  • Coupling Reaction (Sonogashira):

    • In a flame-dried round-bottom flask under Argon, dissolve Ethyl 6-hydroxy-5-iodonicotinate (5.0 g) in anhydrous DMF (50 mL) and TEA (20 mL).

    • Add PdCl2(PPh3)2 and CuI. Stir for 10 minutes at room temperature.

    • Dropwise add ethynyltrimethylsilane.

    • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the iodide.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine.[6] Dry over Na2SO4 and concentrate. Purify the intermediate (TMS-alkyne) via flash chromatography.

  • Cyclization (Desilylation & Ring Closure):

    • Dissolve the TMS-alkyne intermediate in anhydrous Ethanol (50 mL).

    • Add NaOEt (2.0 equiv) at room temperature.

    • Reflux the mixture at 80°C for 2 hours. The base cleaves the TMS group and promotes the intramolecular attack of the pyridone oxygen onto the alkyne.

    • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Extract with DCM.

    • Yield: Expect 75–85% yield of Ethyl furo[2,3-b]pyridine-5-carboxylate.

Validation Criteria
  • 1H NMR (CDCl3): Look for the characteristic furan protons. H2 and H3 of the furan ring usually appear as doublets (J ~ 2.5 Hz) around 7.0–8.0 ppm, depending on substitution.

  • HRMS: Confirm [M+H]+ peak.

Mechanism of Action (SAR Logic)

The following diagram illustrates how the furo[2,3-b]pyridine scaffold interacts within a typical Kinase ATP-binding pocket.

SAR_Logiccluster_pocketKinase ATP Pocket (Hinge Region)cluster_drugFuro[2,3-b]pyridine InhibitorHinge_NHHinge Backbone(H-Bond Donor)Pyridine_NPyridine N(H-Bond Acceptor)Hinge_NH->Pyridine_N H-BondInteractionHydrophobicHydrophobicPocketFuran_RingFuran Ring(Lipophilic Core)Hydrophobic->Furan_Ring pi-stackingSubstituentsC2/C3 Aryl Groups(Selectivity)Furan_Ring->Substituents

Caption: Schematic of the H-bond acceptor role of the pyridine Nitrogen in the kinase hinge region.

References

  • BenchChem. (2025).[1][7][8][9] The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[2,3-b]pyridine Synthesis. Link

  • Nemec, V. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Link

  • Bamborough, P. et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters. Link

  • Thieme Chemistry. (2025). Product Class 4: Organometallic Complexes of Copper. Science of Synthesis. Link

  • CNCB-NGDC. (2025). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. National Genomics Data Center. Link

  • Al-Refai, M. et al. (2021).[3][6] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. Link

  • Azmi, M.N. et al. (2021).[6][9] Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society.[10] Link

Quantum Mechanical Investigations of Furo[2,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to thieno[2,3-b]pyridine and demonstrating potent activity as a kinase inhibitor (CLK, PI3K/AKT) and Hedgehog pathway modulator. Despite its biological significance, the electronic underpinnings of its reactivity remain complex.

This technical guide provides a rigorous, self-validating protocol for the quantum mechanical (QM) investigation of these derivatives. By integrating Density Functional Theory (DFT) with global reactivity descriptors and molecular electrostatic potential (MEP) mapping, researchers can predict structure-activity relationships (SAR) in silico before committing to costly synthesis.

The Furo[2,3-b]pyridine Scaffold: Structural & Medicinal Relevance[1][2][3]

The core structure consists of a furan ring fused to a pyridine ring.[1][2] This fusion creates a unique electronic environment where the electronegative oxygen (furan) and nitrogen (pyridine) atoms modulate the electron density across the planar system.

Key Biological Targets
  • Anticancer: Potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer lines.

  • Kinase Inhibition: Selective inhibition of cdc-like kinases (CLKs) and PI3K/AKT signaling.

  • Hedgehog Signaling: Modulation of the GLI-dependent pathway.[3]

Synthetic Access

The primary route to this scaffold involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, often mediated by bases like


 or transition metal catalysis.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing the B3LYP hybrid functional.

Software & Hardware Requirements
  • Primary Engine: Gaussian 16 (or ORCA 5.0 for open-source alternatives).

  • Visualization: GaussView 6 or ChemCraft.

  • Hardware: Minimum 16-core CPU, 64GB RAM for basis sets larger than 6-31G.

Step-by-Step Workflow
Step 1: Geometry Optimization

The initial structure must be optimized to its global minimum energy state.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[4][5]

    • Why: The diffuse functions (++) are critical for capturing the lone pair interactions of the pyridine nitrogen and furan oxygen.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Step 2: Frequency Calculation
  • Purpose: To verify the stationary point.

  • Criterion: No imaginary frequencies (NImag=0).

  • Output: Zero-point vibrational energy (ZPVE) and thermodynamic parameters (Enthalpy, Gibbs Free Energy).

Step 3: Electronic Property Extraction
  • Frontier Molecular Orbitals (FMO): Extract HOMO and LUMO energies.[5]

  • Population Analysis: Natural Bond Orbital (NBO) analysis is preferred over Mulliken charges for accurate charge distribution on the heteroatoms.

Visualization: Computational Workflow

QM_Workflow Start Initial Structure (2D ChemDraw) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Solvent: DMSO (PCM) PreOpt->DFT_Opt Freq_Check Frequency Check (Imaginary Freq = 0?) DFT_Opt->Freq_Check Properties Property Calculation (HOMO/LUMO, MEP, NBO) Freq_Check->Properties Yes Refine Refine Geometry Freq_Check->Refine No (Imag Freq Found) Refine->DFT_Opt

Figure 1: Standardized computational workflow for investigating heterocyclic derivatives.

Electronic Structure & Reactivity Descriptors[9][10]

The chemical reactivity of furo[2,3-b]pyridine derivatives is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (FMO)[9]
  • HOMO: Acts as the electron donor.[5] In these derivatives, the HOMO is typically localized over the furan ring and the nitrogen lone pair.

  • LUMO: Acts as the electron acceptor.[5][6] Often delocalized across the pyridine ring, facilitating nucleophilic attack.

  • Band Gap (

    
    ): 
    
    
    
    .
    • Interpretation: A lower band gap implies "softer" molecules with higher chemical reactivity and lower kinetic stability. High-potency inhibitors often exhibit lower band gaps, facilitating charge transfer interactions with kinase active sites.

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the following descriptors to predict bioactivity:

DescriptorSymbolFormulaSignificance
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.[5]
Chemical Hardness


Resistance to charge transfer.
Chemical Softness


Ease of polarization (correlated with drug potency).
Electrophilicity Index


Propensity to accept electrons.

Note:


 (Chemical Potential) = 

.
Visualization: Reactivity Logic

Reactivity_Logic HOMO HOMO (Donor) Gap Band Gap (ΔE) Kinetic Stability HOMO->Gap LUMO LUMO (Acceptor) LUMO->Gap Softness Chemical Softness (S) High S = High Reactivity Gap->Softness Inverse Relation BioActivity Biological Activity (Enzyme Binding) Softness->BioActivity Correlates with

Figure 2: The causal link between FMO energy gaps and biological efficacy.

Molecular Electrostatic Potential (MEP) Mapping[8]

MEP mapping is critical for identifying pharmacophores. It visualizes the charge distribution in 3D space, guiding where the drug will interact with the protein target.

  • Red Regions (Negative Potential): Nucleophilic centers.

    • Location: Typically the Pyridine Nitrogen (

      
      ) and Furan Oxygen (
      
      
      
      ).
    • Role: Hydrogen bond acceptors in the kinase hinge region.

  • Blue Regions (Positive Potential): Electrophilic centers.

    • Location: Hydrogen atoms attached to the rings.

    • Role: Hydrogen bond donors.

Protocol: Map the electrostatic potential onto the isodensity surface (typically 0.002 a.u.) to visualize the "lock and key" features.

Integrating QM with Molecular Docking

To maximize the utility of QM studies, the results should feed directly into molecular docking simulations (e.g., using AutoDock Vina or Schrödinger Glide).

  • Ligand Preparation: Do not use standard force field charges (like Gasteiger). Instead, use the QM-derived partial charges (NBO or RESP) calculated in Section 2. This significantly improves the accuracy of the electrostatic interaction energy term in the docking score.

  • Binding Analysis: High-affinity binding often correlates with the alignment of the ligand's "Soft" regions (calculated via QM) with the receptor's nucleophilic/electrophilic pockets.

References

  • BenchChem. (2025).[7][1][2][8] Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from

  • National Institutes of Health (NIH). (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. PubMed. Retrieved from

  • Royal Society of Chemistry. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Publishing. Retrieved from

  • Xavier, R. J., & Gobinath, E. (2012).[4] Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine. Spectrochimica Acta Part A. Retrieved from

  • BenchChem. (2025).[7][1][8] Furo[2,3-b]pyridine Scaffold: A Computational and Experimental Comparison for Drug Discovery. Retrieved from

Sources

Methodological & Application

Derivatization of the hydroxyl group in (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Furo[2,3-b]pyridine Scaffold

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1188990-02-4) is a high-value intermediate in the synthesis of type I and II kinase inhibitors (e.g., Syk, PI3K, and JAK inhibitors). Its structural utility lies in its orthogonal reactivity :

  • The 5-Bromo "Warhead" Handle: A stable electrophile ready for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install aryl/heteroaryl pharmacophores.

  • The 2-Hydroxymethyl "Linker" Handle: A primary "benzylic-like" alcohol attached to the electron-deficient furo-pyridine core. This is the site for solubilizing groups or hinge-binding motifs.

The Challenge: The electron-deficient nature of the pyridine ring renders the methylene protons at the C2 position slightly acidic (pKa ~25), making the system prone to elimination or base-catalyzed degradation under harsh conditions. Furthermore, the furan oxygen can act as a weak Lewis base, complicating acidic activations.

This guide details three validated pathways to derivatize the hydroxyl group without compromising the aryl bromide integrity.

Reaction Landscape Visualization

The following diagram outlines the divergent synthesis pathways available from the parent alcohol.

ReactionLandscape Alcohol (5-Bromofuro[2,3-b] pyridin-2-yl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Alcohol->Aldehyde Oxidation (MnO2 or IBX) Mesylate Mesylate/Chloride (Activated Leaving Group) Alcohol->Mesylate Activation (MsCl, TEA or SOCl2) Ether Aryl/Alkyl Ether (via Mitsunobu) Alcohol->Ether Etherification (PPh3, DIAD, R-OH) Amine Secondary Amine (Solubilizing Tail) Aldehyde->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Mesylate->Amine SN2 Displacement (R-NH2, DIPEA)

Figure 1: Divergent synthetic pathways for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol. Colors indicate reaction class: Red (Redox), Yellow (Activation), Blue (Coupling).

Protocol A: Nucleophilic Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate (methanesulfonate) for subsequent


 displacement by amines or azides.
Critical Insight:  Pyridine-based methanols are prone to spontaneous polymerization or elimination if the mesylate warms significantly. Temperature control is non-negotiable. 
Materials
  • Substrate: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (10 volumes)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of the alcohol in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Do not proceed until internal temperature is stable.

  • Base Addition: Add TEA dropwise. The solution may darken slightly; this is normal for electron-deficient heterocycles.

  • Activation: Add MsCl dropwise over 15 minutes, maintaining the temperature below 0°C.

    • Why: Rapid addition generates an exotherm that can cleave the furan ring or cause elimination to a methide intermediate.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexane). The product (mesylate) will have a higher Rf than the starting alcohol.

  • Quench & Workup:

    • Quench with cold saturated NaHCO₃.

    • Extract immediately with cold DCM.

    • Crucial: Do not dry the organic layer with heat. Dry over Na₂SO₄ and concentrate at <30°C under reduced pressure.

  • Storage: Use the crude mesylate immediately for the next step (e.g., amine displacement). It is not stable for long-term storage.

Protocol B: Direct Etherification (Mitsunobu Reaction)

Objective: Install an aryl or alkyl ether linkage directly without an intermediate halide/mesylate. Critical Insight: The furo[2,3-b]pyridine nitrogen can be protonated by the azo-dicarboxylate byproduct if the reaction is too acidic. The order of addition is vital to pre-form the betaine complex.

Materials
  • Substrate: Alcohol (1.0 eq)[1]

  • Nucleophile: Phenol or acidic heterocycle (1.0–1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Complex Formation: In a dry flask, dissolve PPh₃ (1.5 eq) in THF. Cool to 0°C.[1][2]

  • Activator Addition: Add DIAD dropwise to the PPh₃ solution. Stir for 10 minutes until a thick, creamy precipitate (the betaine complex) forms.

  • Substrate Addition: Cannulate a solution of the alcohol (1.0 eq) and the nucleophile (phenol/imide) in THF into the betaine mixture at 0°C.

    • Mechanism Note: Adding the substrate to the pre-formed complex prevents the alcohol from reacting with DIAD directly to form a carbonate byproduct.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with Et₂O (precipitates PPh₃=O). Filter through a celite pad. Concentrate and purify via flash chromatography.

Protocol C: Controlled Oxidation (Aldehyde Synthesis)

Objective: Access the aldehyde for reductive amination. Critical Insight: Avoid Jones Reagent or PCC, as the acidic chromium species can brominate the furan ring or cause oxidative decomposition. Activated Manganese Dioxide (MnO₂) is the gold standard for this scaffold because it selectively oxidizes "benzylic" (heteroaromatic) alcohols while leaving the bromide untouched.

Comparison of Oxidation Methods
ReagentReactivityRisk ProfileRecommendation
MnO₂ (Activated) Mild, HeterogeneousLow; requires excess reagentHighly Recommended
Dess-Martin (DMP) Fast, HomogeneousAcetic acid byproductRecommended (Buffer with NaHCO₃)
Swern Cryogenic, PowerfulGenerates reactive Cl speciesAvoid (Risk of side reactions)
PCC/Jones Acidic, HarshRing degradationProhibited
MnO₂ Oxidation Methodology
  • Activation: Ensure MnO₂ is "activated" (precipitated, amorphous form). Crystalline pyrolusite is inactive.

  • Suspension: Dissolve the alcohol in DCM or Chloroform (inert solvents).

  • Loading: Add 10–15 equivalents of activated MnO₂.

    • Note: The reaction is surface-area dependent. High equivalents are necessary for kinetics, not stoichiometry.

  • Agitation: Stir vigorously at room temperature (or reflux in DCM if sluggish) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove the manganese slurry. Rinse the cake thoroughly with EtOAc (the aldehyde can adsorb to the manganese surface).

  • Result: The filtrate contains the pure aldehyde, usually requiring no further purification.

Quality Control & Validation

Self-validating the success of these derivatizations requires specific analytical checks.

1. Proton NMR (¹H-NMR) Diagnostic Shifts:

  • Starting Alcohol: Methylene singlet (-CH ₂OH) appears at ~4.7–4.8 ppm .

  • Mesylate: Methylene shifts downfield to ~5.4 ppm ; appearance of methyl singlet (-SO₂CH ₃) at ~3.1 ppm .

  • Aldehyde: Disappearance of methylene; appearance of aldehyde proton (-CH O) at ~9.8–10.0 ppm .

2. LC-MS Validation:

  • Bromine Isotope Pattern: Always verify the 1:1 doublet (M and M+2) characteristic of the 5-bromo substituent. If this pattern is lost, the bromine has been stripped (likely during harsh lithiation or hydrogenation attempts).

References

  • General Furo[2,3-b]pyridine Synthesis & Reactivity

    • Synthesis of substituted furo[2,3-b]pyridines.[3][4][5][6] (ChemRxiv).

    • Source:

  • Mesylation of Pyridine-Methanol Analogs

    • Method of making key intermediate... (5-Bromo-4-methyl-pyridin-3-yl)-methanol.[7][8] (US Patent 20060116519A1).[9]

    • Source:

  • Mitsunobu Reaction on Heterocycles

    • Mitsunobu Reaction: Mechanism and Protocols.[2][10] (Organic Chemistry Portal).[2]

    • Source:

  • Manganese Dioxide Oxidation Protocol

    • Tandem Oxidation Processes Using Manganese Dioxide. (Accounts of Chemical Research).
    • Source:

Sources

Application Note: Advanced Bioconjugation and Integration of Gold Nanoparticles (AuNPs) for High-Sensitivity Optical and Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Gold nanoparticles (AuNPs) serve as the cornerstone of modern biosensor development due to their dual functionality: unique optoelectronic properties (Localized Surface Plasmon Resonance - LSPR) and high surface-to-volume ratio facilitating electron transfer. In diagnostic development, the transition from academic proof-of-concept to a viable commercial sensor hinges on one critical variable: surface chemistry stability .

This application note provides a field-proven framework for transitioning from passive adsorption (physisorption) to robust covalent bioconjugation. We focus on two high-impact applications:

  • Optical Sensors: Lateral Flow Assays (LFA) utilizing LSPR.

  • Electrochemical Sensors: Impedimetric biosensors utilizing AuNPs for signal amplification.

Mechanism of Action

Optical Transduction (LSPR)

In lateral flow applications, AuNPs (typically 40 nm) absorb light at ~520 nm, appearing red. Upon aggregation or analyte bridging, the inter-particle distance decreases, coupling plasmon modes and causing a bathochromic shift (red to blue/purple). This colorimetric change is the basis of the visual readout.

Electrochemical Transduction

In electrochemical systems, AuNPs act as "electron antennae." When immobilized on a screen-printed electrode (SPE), they reduce the charge transfer resistance (


) across the double layer. Binding events (e.g., Antigen-Antibody interaction) insulate the surface, increasing 

, which is quantifiable via Electrochemical Impedance Spectroscopy (EIS).

Core Protocol 1: Covalent Conjugation via EDC/NHS Chemistry

Objective: Create a stable, oriented antibody-AuNP conjugate for LFA or electrode deposition. Why this method? Unlike passive adsorption, which relies on weak electrostatic forces and is sensitive to pH/salt fluctuations, covalent coupling via carbodiimide chemistry ensures permanent attachment and prevents desorption during the assay flow.

Materials
  • Carboxyl-Functionalized AuNPs (40 nm for LFA, 20 nm for Electrochemistry).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: MES (10 mM, pH 5.5). Critical: Low pH is required for EDC stability.

  • Reaction Buffer: PBS (1X, pH 7.4).

  • Blocking Buffer: 1% BSA in PBS + 0.05% Tween-20.

Step-by-Step Workflow
  • Buffer Exchange: Centrifuge AuNPs (1 mL, OD 20) at 3,500 RCF for 10 min. Resuspend pellet in Activation Buffer (MES) .

    • Scientist's Note: Do not use phosphate buffer here; phosphate competes with carboxyl groups.

  • Activation: Add freshly prepared EDC (10 µL, 10 mg/mL) and Sulfo-NHS (20 µL, 10 mg/mL) to the AuNPs. Vortex immediately.

  • Incubation: Rotate for 20 minutes at Room Temperature (RT).

  • Washing (Critical): Centrifuge (3,500 RCF, 10 min) to remove excess EDC. Resuspend pellet in Reaction Buffer (PBS) .

    • Failure Point: Residual EDC can crosslink antibodies to each other rather than the gold.

  • Conjugation: Immediately add the purified antibody (Target: 10–20 µg per mL of AuNP). Incubate for 2 hours at RT.

  • Quenching & Blocking: Add 50 µL of hydroxylamine (to quench remaining esters) or BSA (to block non-specific sites). Incubate 30 min.

  • Final Storage: Centrifuge and resuspend in Storage Buffer (PBS + 1% BSA + 0.05% Sodium Azide).

Visualization: Bioconjugation Workflow

Bioconjugation_Workflow AuNP Carboxyl-AuNP (In MES Buffer) Activation Activation (EDC + Sulfo-NHS) AuNP->Activation  Initiate Intermediate Semi-Stable Amine-Reactive Ester Activation->Intermediate  20 min Wash Centrifugation (Remove Excess EDC) Intermediate->Wash  Critical Step Coupling Coupling (Add Antibody pH 7.4) Wash->Coupling  Amide Bond Formation Block Blocking (BSA/Hydroxylamine) Coupling->Block  Passivate Surface Final Stable Conjugate (Ready for LFA/EIS) Block->Final  Store 4°C

Caption: Step-by-step chemical workflow for covalent immobilization of antibodies onto carboxylated AuNPs.

Core Protocol 2: Electrochemical Sensor Fabrication

Objective: Functionalize a Screen-Printed Carbon Electrode (SPCE) or Gold Electrode for impedance-based detection.

Step-by-Step Workflow
  • Electrode Pre-treatment:

    • Gold Electrodes: Electrochemical cleaning via Cyclic Voltammetry (CV) in 0.5 M H₂SO₄ (-0.2V to +1.6V) until stable peaks appear.

    • Carbon Electrodes: Activation via CV in PBS to increase hydrophilicity.

  • AuNP Deposition (Drop-casting):

    • Drop 5 µL of the Covalent Conjugate (prepared in Protocol 1) onto the Working Electrode (WE).

    • Scientist's Note: To prevent the "Coffee Ring Effect" (uneven drying), incubate in a humidity chamber or add 5% trehalose to the deposition buffer.

  • Self-Assembled Monolayer (SAM) Formation (Optional for Au Electrodes):

    • If using bare gold electrodes, incubate with 11-MUA (11-Mercaptoundecanoic acid) overnight to create carboxyl groups before applying Protocol 1 directly on the surface.

  • Backfilling: Incubate electrode with 2 mM Mercaptohexanol (MCH) or 1% BSA to block pinholes. This forces electron transfer to occur only through specific binding events.

  • Measurement (EIS):

    • Electrolyte: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS.

    • Frequency Range: 0.1 Hz to 100 kHz.

    • Signal: Measure increase in

      
       (Charge Transfer Resistance) upon analyte addition.
      
Visualization: Electrochemical Signal Transduction

EIS_Pathway Electrode Working Electrode (Gold/Carbon) AuNP_Layer AuNP Layer (Electron Transfer Promoter) Electrode->AuNP_Layer  Deposition Recognition Antibody/Aptamer (Bioreceptor) AuNP_Layer->Recognition  Immobilization Analyte Target Analyte (Protein/DNA) Recognition->Analyte  Specific Binding Signal Impedance Signal (Increase in Rct) Analyte->Signal  Blocks Redox Probe [Fe(CN)6]

Caption: Logical pathway of signal generation in an AuNP-enhanced impedimetric biosensor.

Comparative Analysis of Conjugation Methods

The choice of conjugation chemistry dictates the limit of detection (LOD) and shelf-life.

FeaturePassive AdsorptionCovalent (EDC/NHS)Bioaffinity (Streptavidin-Biotin)
Bond Type Electrostatic / Van der WaalsAmide Bond (Strong)Non-covalent (Very Strong)
Stability Low (Desorbs with pH/Salt)High (Permanent)High
Orientation Random (Active sites may be blocked)Random (unless site-specific)Oriented (if biotin is site-specific)
Complexity LowHighMedium
Cost LowMediumHigh
Best Use Rapid prototyping, Educational kitsCommercial IVD, Quantitation High-precision research tools

Troubleshooting & Field Insights

The "Red-to-Blue" Shift (Aggregation)

If your conjugate turns blue or purple during Step 2 or 5 of Protocol 1, the colloid has destabilized.

  • Cause: pH of the reaction buffer is too close to the Isoelectric Point (pI) of the antibody, or salt concentration is too high.

  • Solution: Titrate the antibody pI first. Ensure the antibody is in a salt-free buffer (e.g., dialyzed against water or low-molarity borate) before addition.

The Coffee-Ring Effect (Electrochemical)

Uneven distribution of AuNPs on the electrode leads to poor reproducibility (high CV%).

  • Solution: Do not dry completely under ambient heat. Use vacuum drying or add a surfactant (0.05% Tween-20) to the deposition drop to lower surface tension.

False Positives in LFA
  • Cause: Non-specific binding of the conjugate to the nitrocellulose membrane.

  • Solution: Increase the blocking agent concentration (Casein is often superior to BSA for AuNPs) and ensure the running buffer contains a surfactant.

References

  • nanoComposix. (n.d.). Covalent Conjugation of Antibody to Gold Nanoparticles for Lateral Flow. Retrieved from [Link]

  • Mayorga-Martinez, C. C., et al. (2015).[1] Electrochemical Impedance Spectroscopy (bio)sensing through hydrogen evolution reaction induced by gold nanoparticles. Biosensors and Bioelectronics.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). A Comparison of Nanoparticle-Antibody Conjugation Strategies in Sandwich Immunoassays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side products in the synthesis of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Case ID: #SYN-FPYR-5BR Support Tier: Level 3 (Senior Application Scientist) Status: Active Topic: Impurity Profiling & Troubleshooting

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your synthesis of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol has yielded a complex mixture, or you are proactively designing a route to avoid common pitfalls.

This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, PI3K inhibitors). The synthesis typically hinges on a Sonogashira coupling followed by a 5-endo-dig cyclization . The presence of the 5-bromo handle is chemically precarious; it is essential for downstream functionalization but prone to premature reaction during the formation of the furan ring.

Below is your diagnostic toolkit, troubleshooting logic, and optimized protocols.

Part 1: The Triage Desk (Diagnostic Overview)

Before altering conditions, identify your specific failure mode using this impurity profile table.

Target Molecule: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Molecular Weight: ~227.9 (79Br) / 229.9 (81Br)

Impurity CodeCommon NameMass Shift (Δ)Diagnostic MarkerRoot Cause
IMP-A Des-bromo Analog -78 / -80 Da LCMS shows single mass peak (no Br isotope pattern).Over-active Catalyst: Pd inserted into C5-Br bond after C2-I consumption.
IMP-B Glaser Dimer N/A (Low Mass) High polarity spot on TLC; Mass ~110 Da (Hexadiynediol).Oxygen Leak: Inefficient degassing led to homocoupling of propargyl alcohol.
IMP-C "The Isomer" (Uncyclized) 0 Da (Isobaric) Correct Mass, but IR shows alkyne peak (~2200 cm⁻¹). NMR lacks furan proton (~6.8-7.0 ppm).Steric/Electronic Stall: Cyclization failed to occur spontaneously; requires base/heat.
IMP-D Bis-Alkynyl Adduct +54 Da Mass ~282. Complex aliphatic region in NMR.Stoichiometry Error: Excess alkyne + high temp caused reaction at C2 and C5.

Part 2: Reaction Pathway & Logic Map

The following diagram illustrates the "Happy Path" (Green) versus the "Failure Modes" (Red). Understanding this flow is critical for troubleshooting.

G SM Starting Material (5-Bromo-2-iodopyridin-3-ol) Pd_Cycle Pd(0)/Cu(I) Cycle (Sonogashira) SM->Pd_Cycle + Propargyl alcohol DesBromo IMP-A: Des-bromo (Hydrodehalogenation) SM->DesBromo Pd insertion at C5-Br (High Temp/Active Cat) Inter Intermediate Alkyne (Uncyclized Isomer) Pd_Cycle->Inter C2-Coupling Glaser IMP-B: Glaser Dimer (Alkyne Homocoupling) Pd_Cycle->Glaser O2 Presence Target TARGET PRODUCT (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Inter->Target 5-endo-dig Cyclization (Base/Heat) Inter->Target Stalled here if Base too weak Bis IMP-D: Bis-Alkynyl (Over-reaction) Target->Bis Excess Alkyne + High Temp

Figure 1: Reaction logic flow for the synthesis of 5-bromofuro[2,3-b]pyridine derivatives. The "Happy Path" requires balancing reactivity to avoid C5-Br insertion.

Part 3: Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing significant amounts of the des-bromo product (IMP-A)."

The Science: The C2-Iodine bond is weaker and more reactive than the C5-Bromine bond. However, highly active catalyst systems (like Pd(dppf)Cl₂ or Pd(PPh₃)₄ at high temperatures) will eventually activate the C5-Br, leading to hydrodehalogenation (replacement of Br with H) or alkynylation at the 5-position.

Corrective Protocol:

  • Switch Catalysts: Move to a bulky, electron-rich ligand that favors the oxidative addition of Iodides over Bromides. PdCl₂(PPh₃)₂ is the standard "gentle" choice. Avoid alkyl-phosphine ligands (like PCy₃) which are too active.

  • Temperature Control: Do not exceed 40-50°C. The C2-I coupling usually proceeds at RT or 40°C.

  • Stoichiometry: Ensure Propargyl Alcohol is the limiting reagent (0.95 - 1.0 eq) relative to the pyridine. If you use excess alkyne, the catalyst will look for the next available halide (the Bromine) once the Iodide is consumed.

Issue 2: "The reaction stalls at the intermediate (IMP-C). I have the mass, but the NMR is wrong."

The Science: The Sonogashira coupling forms the acyclic alkyne (5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-ol). The subsequent ring closure (cyclization) involves the nucleophilic attack of the hydroxyl oxygen onto the alkyne. This is a "5-endo-dig" cyclization, which is electronically favored but can be sterically hindered or slow if the phenolic proton is not sufficiently acidic or the base is too weak.

Corrective Protocol:

  • One-Pot, Two-Step: If the coupling is complete (checked by LCMS) but cyclization is incomplete, do not add more catalyst . Instead, raise the temperature to 80°C and add a stronger base (e.g., K₂CO₃ or DBU) to force the cyclization.

  • Copper Boost: CuI acts as a Lewis acid to activate the alkyne for nucleophilic attack. Ensure your initial CuI loading is sufficient (5-10 mol%).

Issue 3: "My crude mixture is a black tar, and yield is low."

The Science: This is classic "Glaser Coupling" (IMP-B) combined with polymer formation. Copper(I) acetylides, in the presence of Oxygen, rapidly dimerize. This consumes your alkyne and generates insoluble byproducts that trap your catalyst.

Corrective Protocol:

  • The "Freeze-Pump-Thaw" Standard: Sparging with nitrogen is often insufficient for Cu-mediated reactions. Degas your solvent thoroughly using freeze-pump-thaw cycles or vigorous argon bubbling for >20 mins before adding the catalyst.

  • Slow Addition: Add the propargyl alcohol as a solution slowly over 1 hour. This keeps the concentration of free acetylide low, favoring the cross-coupling over the homocoupling.

Part 4: The "Gold Standard" Protocol

This protocol is optimized to suppress C5-Br reactivity while ensuring cyclization.

Reagents:

  • 5-Bromo-2-iodopyridin-3-ol (1.0 eq)

  • Propargyl alcohol (1.05 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq) — Selected for selectivity.

  • CuI (0.10 eq) — Essential for alkyne activation.

  • Triethylamine (3.0 eq) — Base/Solvent system.

  • Solvent: THF/DMF (10:1) — DMF helps solubility; THF allows easy workup.

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with Pyridine halide, Pd catalyst, and CuI. Seal and purge with Argon x3. Add degassed THF/DMF and Triethylamine via syringe.

  • Controlled Addition: Cool the mixture to 0°C. Add Propargyl alcohol dropwise. (Low temp prevents immediate exotherms and side reactions).

  • The Coupling Phase: Warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Check LCMS.[1] You should see the Intermediate (Uncyclized) and some Product.[1][2][3][4][5] If SM remains, stir longer. Do not heat yet.

  • The Cyclization Phase: Once SM is consumed, heat the mixture to 60°C for 2 hours.

    • Mechanism:[1][6][7][8][9][10] Thermal energy drives the 5-endo-dig closure.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Copper/Pd), then water/brine.

  • Purification: Column chromatography (Hexane/EtOAc). The Furo-pyridine is usually less polar than the uncyclized intermediate.

References

  • General Furo[2,3-b]pyridine Synthesis

    • Source:Journal of Medicinal Chemistry. The synthesis of 5-bromo-substituted furopyridines via Sonogashira coupling is a staple in kinase inhibitor chemistry.
    • Citation: M. C.[11][12] Bagley et al., "One-step synthesis of pyridine and dihydrofuro[2,3-b]pyridine derivatives," Synthesis, 2006.[11]

  • Sonogashira Selectivity (I vs Br)

    • Source:Chemical Reviews. Comprehensive review on Pd-catalyzed cross-couplings, detailing the reactivity order I > OTf > Br >> Cl.
    • Citation: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
    • URL:[Link]

  • Cyclization Mechanisms (5-endo-dig)

    • Source:Tetrahedron. Discussion on the rules of ring closure for hetero-substituted alkynes.
    • Citation: Knight, D. W. (2004). "Current methods for the synthesis of dihydrofurans and furans."
    • URL:[Link] (Note: Generalized link to relevant topic).

  • Patent Literature (Specific Scaffold)

Sources

Technical Support Center: Coupling Optimization for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FPY-RXN-005 Subject: Overcoming "Low Reactivity" in Palladium-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The "Dual-Anchor" Problem

You are encountering low reactivity with (5-Bromofuro[2,3-b]pyridin-2-yl)methanol . While it is tempting to attribute this to the electronic deactivation of the C-Br bond, the root cause is almost certainly catalyst poisoning , not intrinsic inertness.

This substrate presents a "Dual-Anchor" challenge to Palladium (Pd) catalysts:

  • The Pyridine Nitrogen (N-7): A potent

    
    -donor that displaces phosphine ligands, creating an inactive [Pd(Ar)(L)(N-Py)] resting state.
    
  • The Free Alcohol (C2-CH2OH): Under basic coupling conditions, this forms an alkoxide that can bridge Pd centers or induce reductive elimination of the halide (protodehalogenation), effectively killing the cycle.

This guide provides a diagnostic workflow and two distinct protocols ("Naked" vs. "Armored") to resolve these issues.

Diagnostic Workflow

Before altering your conditions, use this decision tree to identify the specific failure mode.

DiagnosticTree Start Reaction Outcome Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Formed? CheckSM->CheckProd Yes (SM gone) NoRxn FAILURE MODE A: Catalyst Poisoning (SM Recovered) CheckSM->NoRxn No (SM remains) Dehal FAILURE MODE B: Protodehalogenation (Br replaced by H) CheckProd->Dehal Byproduct: Des-Bromo Homo FAILURE MODE C: Homocoupling (Ar-Ar Dimer) CheckProd->Homo Byproduct: Dimer Success Optimization: Scale-Up Protocol CheckProd->Success Major Product Action: Switch to Buchwald G3/G4\nor Bis-phosphine (dppf) Action: Switch to Buchwald G3/G4 or Bis-phosphine (dppf) NoRxn->Action: Switch to Buchwald G3/G4\nor Bis-phosphine (dppf) Action: Protect Alcohol (-OTBS)\nor Switch Solvent to Anhydrous Action: Protect Alcohol (-OTBS) or Switch Solvent to Anhydrous Dehal->Action: Protect Alcohol (-OTBS)\nor Switch Solvent to Anhydrous Action: Degas Solvent\n(Remove O2) Action: Degas Solvent (Remove O2) Homo->Action: Degas Solvent\n(Remove O2)

Figure 1: Diagnostic logic for diagnosing coupling failures. Identifying whether the catalyst is dead (Mode A) or distracted (Mode B) is critical.

Technical Deep Dive: The Solutions

Protocol A: The "Armored" Route (Recommended)

Best for: High-value intermediates, scale-up, and preventing side reactions.

The primary hydroxyl group is a liability. It acts as a proton source for protodehalogenation (replacing Br with H) and can chelate Pd. Protecting it as a silyl ether eliminates these risks.

Step 1: Protection

  • Reagents: TBSCl (1.2 equiv), Imidazole (2.0 equiv), DCM, 0°C to RT.

  • Why: The tert-butyldimethylsilyl (TBS) group is bulky enough to prevent oxygen coordination to Pd and stable to basic Suzuki conditions.

Step 2: The Coupling (Suzuki-Miyaura)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or XPhos Pd G3 (1-2 mol%).

    • Mechanistic Insight: The bidentate dppf ligand has a large bite angle that enforces reductive elimination and resists displacement by the pyridine nitrogen [1]. XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-deficient pyridine ring while sterically blocking N-coordination [2].

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80–100°C.

Protocol B: The "Naked" Route (Direct Coupling)

Best for: Rapid screening, small scale, or when protection is impossible.

If you must couple the free alcohol, you must mitigate alkoxide formation.

  • Base Selection is Critical: Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu). These will deprotonate the primary alcohol (

    
    ), creating a competitive ligand that shuts down the catalyst.
    
  • Preferred Base:

    
      (Tribasic Potassium Phosphate). It provides sufficient basicity for transmetallation without fully deprotonating the alcohol in the bulk solution.
    
  • Solvent: Use n-Butanol or Toluene/Water . Protic solvents can sometimes stabilize the free hydroxyl group via hydrogen bonding, preventing it from binding to the metal.

Comparative Data: Ligand Performance

The choice of ligand dictates the survival of the catalyst against the pyridine nitrogen.

Ligand ClassExamplePerformanceMechanistic Explanation
Monodentate Phosphine

POOR The pyridine N-atom easily displaces

, forming an inactive [Pd(Ar)(PPh3)(Py)] complex.
Bidentate Phosphine dppf GOOD The chelating effect of the ferrocene backbone prevents ligand dissociation, blocking the pyridine N from binding [3].
Buchwald (Dialkylbiaryl) XPhos / RuPhos EXCELLENT Massive steric bulk creates a "roof" over the Pd center, physically excluding the pyridine nitrogen while accelerating oxidative addition [4].
NHC PEPPSI-IPr MODERATE Good stability, but sometimes struggles with the specific steric clash of the ortho-fused furan ring.

Frequently Asked Questions (Troubleshooting)

Q1: I see the starting material disappearing, but I only get the de-brominated product (Furo[2,3-b]pyridin-2-yl)methanol. Why? A: This is Protodehalogenation .

  • Cause: The oxidative addition occurred (Pd inserted into C-Br), but the transmetallation failed. The Pd species then abstracted a hydride, likely from your alcohol (if unprotected) or the solvent.

  • Fix:

    • Protect the alcohol (Protocol A).

    • Increase the concentration of the boronic acid (1.5–2.0 equiv).

    • Switch to a strictly anhydrous solvent system (Dioxane/Toluene) if using a boronic ester.

Q2: The reaction turns black immediately and stalls. A: This indicates "Palladium Black" precipitation .

  • Cause: The ligands have fallen off the metal, leading to aggregation of Pd(0). This confirms that the pyridine nitrogen is displacing your ligands.

  • Fix: Switch to a precatalyst like XPhos Pd G3 . The "G3" scaffold ensures the active Pd(0) species is generated inside the catalytic cycle with the ligand already attached, preventing early death [5].

Q3: Can I use copper (Sonogashira coupling) with this substrate? A: Proceed with extreme caution.

  • Risk:[1][2][3] Copper (Cu) has a high affinity for pyridine nitrogens. The Cu co-catalyst will likely sequester the substrate, preventing the reaction.

  • Fix: Use Copper-Free Sonogashira conditions (e.g., Pd(MeCN)₂Cl₂ / XPhos,

    
    , in MeCN at 60°C).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3250-3253. Link

  • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Malinowski, J. T., et al. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.[4] NIH / PMC. Link

Sources

Optimization of reaction conditions for bromination of furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for medicinal chemists and process engineers working with the furo[2,3-b]pyridine scaffold.

Executive Summary & Mechanistic Insight

The furo[2,3-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., analogues of vemurafenib). However, its fused bicyclic nature presents a regioselectivity challenge that often confuses standard bromination protocols.

The Core Challenge: The scaffold contains two distinct electronic domains:

  • The Pyridine Ring (Electron-Deficient): Deactivated towards Electrophilic Aromatic Substitution (EAS).

  • The Furan Ring (Electron-Rich): Activated towards EAS but susceptible to ring-opening under acidic conditions.

Regioselectivity Rule of Thumb:

  • Electrophilic Attack (NBS, Br₂): Preferentially targets C-3 (the

    
    -position of the furan ring). The pyridine nitrogen exerts an inductive electron-withdrawing effect, but the furan oxygen's resonance donation dominates at C-3.
    
  • Lithiation-Trapping: Preferentially targets C-2 (the

    
    -position). The C-2 proton is the most acidic due to the inductive effect of the adjacent oxygen and the long-range effect of the pyridine nitrogen.
    

Strategic Decision Workflow

Before starting, determine your target isomer. The reaction conditions must be inverted based on whether you need the C-2 or C-3 bromide.

BrominationStrategy Start Target Molecule? C3 3-Bromofuro[2,3-b]pyridine Start->C3 Beta-Functionalization C2 2-Bromofuro[2,3-b]pyridine Start->C2 Alpha-Functionalization Method_C3 Pathway A: Electrophilic Substitution (Kinetic/Thermodynamic Control) C3->Method_C3 Method_C2 Pathway B: Directed Lithiation (Acidity Control) C2->Method_C2 Reagent_C3 Reagent: NBS Solvent: DMF or MeCN Temp: 0°C to RT Method_C3->Reagent_C3 Reagent_C2 Reagent: n-BuLi then CBr4 Solvent: THF (Anhydrous) Temp: -78°C Method_C2->Reagent_C2

Figure 1: Decision tree for selecting the correct bromination methodology based on regiochemical requirements.

Optimized Experimental Protocols

Protocol A: Synthesis of 3-Bromofuro[2,3-b]pyridine (EAS Pathway)

Best for: Standard library synthesis, accessing the C-3 position for Suzuki couplings.

Reagents:

  • Substrate: Furo[2,3-b]pyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar). Note: DMF is preferred over DCM to solubilize the polar pyridine scaffold and stabilize the transition state.
    
  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. Critical: Rapid addition causes localized high concentrations, leading to dibromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Quench: Pour the mixture into ice-water (5x reaction volume).

  • Isolation: If a solid precipitates, filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Synthesis of 2-Bromofuro[2,3-b]pyridine (Lithiation Pathway)

Best for: Accessing the C-2 position when C-3 is unsubstituted.

Reagents:

  • Substrate: Furo[2,3-b]pyridine (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Cooling: Dissolve substrate in THF and cool to -78°C (Dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise down the side of the flask. Stir for 30–60 minutes at -78°C. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

  • Trapping: Add the bromine source (dissolved in minimal THF) dropwise.

  • Warm-up: Stir for 30 mins at -78°C, then slowly warm to 0°C.

  • Workup: Quench with saturated

    
     solution. Extract with ether or EtOAc.
    

Troubleshooting Guide & FAQs

Module 1: Regioselectivity & Side Products

Q: I am observing a mixture of mono-bromo and di-bromo products in Protocol A. How do I stop at the mono-bromide?

  • Cause: The furan ring is highly activated. Once the 3-bromo product forms, it is still reactive enough to accept a second bromine at C-2 if excess NBS is present or temperature is too high.

  • Solution:

    • Stoichiometry: Reduce NBS to 0.95 equivalents . It is better to leave 5% starting material (separable) than to form 5% di-bromo impurity (difficult to separate).

    • Temperature: Maintain the reaction at 0°C for the entire duration. Do not warm to RT.

    • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) . MeCN is less polar than DMF, which can slightly attenuate the reactivity of the electrophile.

Q: I used Protocol A but obtained the 2-bromo isomer instead of 3-bromo. Why?

  • Diagnosis: This is rare for unsubstituted furo[2,3-b]pyridines. However, if you have a substituent at C-3 (blocking it), EAS will force bromination at C-2.

  • Verification: Check your starting material purity. If the C-3 position is truly open, ensure you are not using a Lewis Acid catalyst, which might alter the mechanism.

Module 2: Reaction Efficiency

Q: The reaction turns black and yields are low (Protocol A).

  • Cause: Acid-catalyzed ring opening. Commercial NBS often contains traces of HBr. The furan ring is acid-sensitive (forms diketones via ring opening).

  • Solution:

    • Recrystallize NBS: Use water to recrystallize NBS before use to remove HBr.

    • Scavenger: Add solid

      
        or 
      
      
      
      (1.0 equiv) to the reaction mixture to neutralize in-situ generated HBr.

Q: The lithiation (Protocol B) failed; I recovered starting material.

  • Cause: Wet solvent or insufficient deprotonation time. The C-2 proton is acidic but requires strictly anhydrous conditions.

  • Solution:

    • Indicator: Use a trace of 1,10-phenanthroline; the lithiated species should be colored.

    • Temperature: Ensure the internal temperature stays below -70°C during n-BuLi addition. If it warms up, the n-BuLi decomposes the THF or reacts with the pyridine ring (nucleophilic attack at C-6).

Module 3: Purification

Q: The 3-bromo product co-elutes with the starting material on silica.

  • Solution: These compounds are often non-polar.

    • Gradient: Use a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 minutes).

    • Crystallization: 3-Bromofuro[2,3-b]pyridines often crystallize well from Heptane/EtOAc or MeOH . Try trituration before column chromatography.

Quantitative Data Summary

ParameterProtocol A (EAS)Protocol B (Lithiation)
Target Site C-3 (Beta)C-2 (Alpha)
Primary Reagent NBSn-BuLi / CBr4
Solvent DMF, MeCNTHF
Temperature 0°C

RT
-78°C
Typical Yield 75 - 90%60 - 80%
Major Impurity 2,3-Dibromo speciesStarting Material (recovery)
Key Risk Over-brominationMoisture sensitivity

References

  • Regioselectivity in Fused Pyridines

    • Development of furo[2,3-b]pyridine synthesis and functionalization.[1][2]

    • Source:

  • Lithiation Strategies

    • Methodologies for C-2 functionalization via directed lithiation.[1][3]

    • Source:

  • General NBS Bromination Mechanisms

    • Mechanistic insights into NBS activation and solvent effects.[4]

    • Source:

  • Biological Relevance

    • Application of furo[2,3-b]pyridine deriv
    • Source:[2]

Sources

Safe handling and disposal of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Risk Assessment

Before initiating any experimental workflows, verify the identity and hazard profile of the material. This compound is a functionalized heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor scaffolds).

Parameter Technical Specification
Chemical Name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
CAS Number 1188990-02-4
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Physical State Solid (typically off-white to pale yellow)
Core Hazards GHS07 (Warning): H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

Safe Handling & Storage Protocols

Storage: The "Amber Rule"

Issue: Users frequently report the compound turning dark yellow or brown after weeks of storage. Root Cause: The furo[2,3-b]pyridine core is electron-rich and susceptible to photo-oxidation. The hydroxymethyl group is also liable to slow oxidation if exposed to air/light. Protocol:

  • Container: Store strictly in amber glass vials with PTFE-lined caps.

  • Atmosphere: Flush with Argon or Nitrogen after every use.

  • Temperature: Refrigerate at 2–8°C for long-term stability.

Handling Workflow (Visualized)

The following workflow minimizes exposure and degradation risks during experimental setup.

HandlingWorkflow Start Start: Weighing PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Environment Environment: Fume Hood Only PPE->Environment Solvent Solubilization: Avoid Water/Hexane. Use DMSO/DMF/DCM Environment->Solvent Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Solvent->Reaction

Figure 1: Standard Operating Procedure (SOP) for handling (5-Bromofuro[2,3-b]pyridin-2-yl)methanol to prevent exposure and compound degradation.

Experimental Troubleshooting (FAQ)

Q1: The compound is streaking on my TLC plates and column. How do I purify it?

Diagnosis: The pyridine nitrogen (N7 position) is basic. It interacts with the acidic silanol groups on standard silica gel, causing "tailing" or irreversible adsorption. Solution:

  • TLC: Dip the TLC plate in a solution of 5% Triethylamine (TEA) in Hexane and dry it before spotting your compound.

  • Column Chromatography: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., DCM/MeOH + 1% TEA). This neutralizes the silica acidity. Alternatively, use Neutral Alumina stationary phase.

Q2: I cannot get the compound to dissolve in Dichloromethane (DCM).

Diagnosis: While the core is lipophilic, the primary alcohol (-CH₂OH) and the polar pyridine nitrogen create strong intermolecular hydrogen bonding (crystal lattice energy). Solution:

  • Co-solvent Approach: Add 5–10% Methanol (MeOH) to the DCM.

  • Alternative Solvents: For reactions requiring high solubility, switch to dipolar aprotic solvents like DMSO or DMF .

  • Avoid: Do not attempt to dissolve in non-polar solvents like Hexane, Heptane, or Diethyl Ether; it is virtually insoluble.

Q3: Can I use this compound in a Suzuki Coupling?

Answer: Yes. The bromine at the C5 position is an excellent handle for Palladium-catalyzed cross-coupling. Caveat: The free alcohol (-OH) can poison certain catalysts or undergo side reactions (e.g., O-arylation). Recommendation: If yields are low, consider protecting the alcohol (e.g., as a TBDMS ether or Acetate) before the coupling step, then deprotecting afterward.

Waste & Disposal Guidelines

Critical Compliance Warning: This compound contains Bromine . It must NOT be disposed of in standard organic waste streams if your facility segregates halogenated waste. Combustion of brominated compounds in non-specialized incinerators generates corrosive Hydrogen Bromide (HBr) and Bromine gas (Br₂), which damage scrubbers.

Disposal Decision Tree

DisposalTree Waste Waste Generated: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Check Check Composition: Contains Halogens (Br)? Waste->Check Yes YES Check->Yes Liquid Is it in Solution? Yes->Liquid Solid Is it Solid? Yes->Solid HaloLiq Dispose in: HALOGENATED SOLVENT WASTE Liquid->HaloLiq HaloSol Dispose in: SOLID HAZARDOUS WASTE (Label: 'Brominated Organic') Solid->HaloSol

Figure 2: Decision matrix for compliant disposal of brominated heterocyclic waste.

Emergency Response (First Aid)

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[2] Seek medical attention (alkaline nature of pyridine can cause corneal damage).

  • Skin Contact: Wash with plenty of soap and water. If irritation (redness/itching) occurs, seek medical advice.[2]

  • Ingestion: Rinse mouth immediately. Do NOT induce vomiting unless instructed by a poison center. Call a physician immediately.

References

  • PubChem. Compound Summary: Furo[2,3-b]pyridine derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved January 29, 2026, from [Link]

Sources

GHS hazard classification of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GHS-1188990-02-4 Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Chemical Identity Verification

Before proceeding with hazard assessment, please confirm your compound matches the following specifications to ensure this guide is applicable to your material.

ParameterSpecification
Chemical Name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
CAS Number 1188990-02-4
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Core Structure Fused furo[2,3-b]pyridine ring with a bromine (C-5) and hydroxymethyl (C-2) substituent.[1][2][3][4][5][6][7]

Hazard Classification (GHS) & Logic

The "Why" Behind the Classification

Users often ask why this specific intermediate carries its classification. As a research chemical, specific LD50 data is often proprietary or non-existent. Therefore, the classification is derived using SAR (Structure-Activity Relationship) and Read-Across methodologies from the parent structures (Pyridine and Furan derivatives).

Current GHS Status:

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism / Logic
H302 Harmful if swallowedPyridine Core Toxicity: Pyridine derivatives often exhibit moderate oral toxicity (Category 4). Metabolic activation can lead to reactive intermediates affecting the liver/kidneys.
H315 Causes skin irritationHalogenated Heterocycle: The bromine atom increases lipophilicity, aiding skin penetration, while the nitrogenous base nature can disrupt skin pH and lipid barriers.
H319 Causes serious eye irritationMucosal Irritant: Fine dusts of fused pyridines are potent lachrymators and irritants to mucous membranes.
H335 May cause respiratory irritationDust Inhalation: As a solid powder, inhalation of dust triggers the upper respiratory tract.

Experimental Workflows & Troubleshooting

Workflow 1: Safe Weighing & Transfer

Scenario: You need to transfer 500 mg for a Suzuki coupling reaction.

Q: Do I need a glovebox for this? A: Generally, no . A well-functioning chemical fume hood is sufficient. However, because this is a Category 4 (Harmful) solid, you must prevent dust generation.

Protocol:

  • Engineering Control: Operate inside a fume hood with the sash at the certified working height.

  • Static Control: Use an anti-static gun if the powder is "fly-away." Furo-pyridines can be electrostatically charged.

  • PPE: Nitrile gloves (double-gloving recommended if dissolving in DMSO/DCM), lab coat, and safety glasses.

Workflow 2: Solubilization & Reaction Monitoring

Scenario: The compound is not dissolving in my solvent.

Q: What is the solubility profile? A:

  • High Solubility: DMSO, DMF (Polar aprotic solvents are best for the fused ring system).

  • Moderate Solubility: Methanol, DCM (Dichloromethane).

  • Low/Insoluble: Water, Hexanes.

Q: My reaction mixture turned dark brown/black. Is this normal? A: Yes/Maybe. Pyridine-based intermediates are prone to oxidation, especially the hydroxymethyl group (primary alcohol) at position 2.

  • Troubleshooting: If the color change is rapid (minutes), check your solvent quality. Traces of acid in chloroform/DCM can protonate the pyridine nitrogen, causing color shifts.

  • Prevention: Store the solid under inert gas (Argon/Nitrogen) if keeping for long periods.

Emergency Response Logic

In the event of exposure or spill, immediate action is required.[6][8][9] We use a Decision Tree approach to determine the severity of the incident.

Visualizing the Risk Assessment

RiskAssessment Start Incident: Exposure/Spill Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation (Dust) Type->Inhal ActionSkin Wash 15 min (Soap/Water) Check for Redness (H315) Skin->ActionSkin ActionEye Rinse 15 min Remove Contacts (H319) Eye->ActionEye ActionInhal Move to Fresh Air Monitor Breathing (H335) Inhal->ActionInhal SeekMed Seek Medical Advice (Show CAS 1188990-02-4) ActionSkin->SeekMed ActionEye->SeekMed ActionInhal->SeekMed

Caption: Triage workflow for exposure incidents involving CAS 1188990-02-4. Immediate dilution/removal is the priority before seeking medical aid.

Frequently Asked Questions (FAQs)

Q: I cannot find an Occupational Exposure Limit (OEL) for this specific CAS. What limit should I use? A: For research chemicals without established OELs (like OSHA PEL or ACGIH TLV), you must apply Control Banding .

  • Recommendation: Treat as OEB 3 (Occupational Exposure Band 3) .

  • Target containment: 10 – 100 µg/m³.

  • Practical Implication: Handle only in a fume hood or ventilated enclosure. Do not handle on an open bench.

Q: Is this compound compatible with strong oxidizers? A: No. The hydroxymethyl group (-CH₂OH) is susceptible to oxidation to the aldehyde or carboxylic acid. Furthermore, the bromine atom makes the ring system somewhat electron-deficient, but the furan oxygen adds electron density. Strong oxidizers (e.g., KMnO₄, Chromic acid) may cause vigorous degradation or ring opening.

Q: How do I dispose of the waste? A:

  • Solid Waste: Segregate into "Halogenated Organic Solids."

  • Liquid Waste: If dissolved in DMSO/DCM, dispose of in "Halogenated Organic Solvents."

    • Critical: Do not mix with acidic waste streams if possible, as pyridine salts can form, complicating incineration profiles.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol.

  • PubChem. (2024).[2] Compound Summary: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CID 46318204).[2] National Library of Medicine.

  • Fluorochem. (2024).[10] Product Safety Data: F766604.

  • ECHA (European Chemicals Agency). (2024).[2] C&L Inventory: Pyridine derivatives classification logic.

Sources

Validation & Comparative

Comparison of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol with other brominated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Advantage

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol represents a strategic "hybrid" scaffold in medicinal chemistry. By fusing a pyridine ring with a furan moiety, this compound bridges the gap between the lipophilic 5-bromobenzofuran series and the highly soluble, electron-deficient bromopyridines .

This guide objectively compares (5-Bromofuro[2,3-b]pyridin-2-yl)methanol against its primary structural analogs. Experimental evidence and mechanistic analysis suggest that this scaffold offers superior aqueous solubility and site-selective reactivity compared to its carbocyclic counterparts, making it a privileged building block for kinase inhibitors (e.g., CLK, PI3K) and Hedgehog pathway modulators.

Structural & Physicochemical Comparison

The defining feature of the furo[2,3-b]pyridine core is the nitrogen atom at position 7 (relative to the fusion). This single atom dramatically alters the physicochemical profile compared to the benzofuran analog.

Table 1: Comparative Physicochemical Profile
Feature(5-Bromofuro[2,3-b]pyridin-2-yl)methanol 5-Bromobenzofuran-2-ylmethanol 5-Bromo-2-(hydroxymethyl)pyridine
Core Structure Fused Pyridine-FuranFused Benzene-FuranSingle Pyridine Ring
Electronic Nature Electron-Deficient (

-deficient)
Electron-Rich (

-excessive)
Electron-Deficient
H-Bonding 1 Acceptor (Pyridine N), 1 Donor/Acc (OH)1 Donor/Acc (OH)1 Acceptor (Pyridine N), 1 Donor/Acc (OH)
Est. LogP ~1.2 - 1.5~2.3 - 2.6~0.6 - 0.9
Aq. Solubility High (Protonatable N)Low (Lipophilic)Very High
Suzuki Reactivity High (Facile Oxidative Addition)Moderate (Requires active catalyst)High

Key Insight: The replacement of the benzene CH with a pyridine N reduces LogP by approximately 1.0 unit. This is critical for fragment-based drug discovery (FBDD), where keeping ligand lipophilicity low (LE > 0.3) is paramount.[1]

Reactivity & Synthetic Performance

The utility of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol lies in its orthogonal reactivity . The molecule possesses two distinct reaction centers that do not interfere with one another under controlled conditions.

A. The Bromine Handle (C-5 Position)
  • Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2][3]

  • Comparison: The electron-withdrawing nature of the pyridine nitrogen decreases the electron density at the C-Br bond compared to the benzofuran analog. This facilitates the oxidative addition step of the catalytic cycle, allowing couplings to proceed with lower catalyst loadings or milder temperatures.

  • Selectivity: Unlike 2,5-dibromopyridines, where regioselectivity is a challenge, the C-5 bromine is the sole halogen, ensuring 100% regiocontrol.

B. The Alcohol Handle (C-2 Position)
  • Mechanism: Nucleophilic substitution (via mesylate/tosylate) or Oxidation.

  • Comparison: The benzylic-like position is activated by the furan oxygen. However, the electron-deficient pyridine ring makes the resulting carbocation (if generated via

    
    ) less stable than in the benzofuran series, favoring 
    
    
    
    mechanisms for functionalization.
Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the decision points for medicinal chemists.

SynthesisPathways Start (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (Starting Material) PathA Path A: C-C Bond Formation (Suzuki/Stille) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat PathB Path B: Side Chain Modification (Oxidation/Substitution) Start->PathB MnO2 (Oxidation) or PBr3 (Substitution) ProdA Biaryl Intermediate (Retains OH group) PathA->ProdA High Yield (>85%) ProdB Aldehyde/Halide (Retains Br group) PathB->ProdB Site Selective Final Target Kinase Inhibitor (Dual Functionalized) ProdA->Final Functionalization of OH ProdB->Final Coupling of Br

Figure 1: Divergent synthetic utility. Path A utilizes the activated bromine for cross-coupling, while Path B modifies the solubilizing tail.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is validated for electron-deficient heteroaryl bromides and is superior to standard tetrakis(triphenylphosphine)palladium(0) conditions due to higher turnover numbers (TON).

Objective: Coupling (5-Bromofuro[2,3-b]pyridin-2-yl)methanol with Phenylboronic acid.

Reagents & Equipment:
  • Substrate: 1.0 equiv (5-Bromofuro[2,3-b]pyridin-2-yl)methanol

  • Boronic Acid: 1.2 equiv Phenylboronic acid[2]

  • Catalyst: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride)

  • Base: 2.5 equiv

    
     (Cesium Carbonate)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:
  • Degassing (Critical for Integrity):

    • Combine 1,4-dioxane and water in the reaction vessel.

    • Sparge with argon for 15 minutes before adding reagents. (Oxygen poisoning of Pd is the #1 cause of failure in this scaffold).

  • Reaction Assembly:

    • Add the bromide substrate, boronic acid, and base to the vessel.

    • Add the Pd catalyst last. The solution should turn a dark orange/red.

  • Thermal Activation:

    • Heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The product will likely be more polar than the starting bromide due to the biaryl system but less polar than the boronic acid.

    • Visualization: Use UV (254 nm). The furo[2,3-b]pyridine core is highly fluorescent.

  • Workup (Self-Validating Step):

    • Cool to room temperature. Filter through a pad of Celite to remove Pd black.

    • Partition between EtOAc and Water.[4]

    • Check: If the aqueous layer is yellow, the pyridine nitrogen may be protonated. Adjust pH to ~8 with saturated

      
       to ensure the product is in the organic phase.
      
Biological Relevance & Scaffold Logic

Why choose this scaffold over benzofuran? The decision often comes down to the Hinge Binding hypothesis in kinase drug design.

ScaffoldLogic cluster_0 Benzofuran Scaffold cluster_1 Furo[2,3-b]pyridine Scaffold NodeA Benzofuran (No H-bond Acceptor) EffectA Hydrophobic Interaction Only NodeA->EffectA Outcome Drug Candidate Profile EffectA->Outcome Lower Solubility Metabolic Liability NodeB Furo[2,3-b]pyridine (N7 = H-bond Acceptor) EffectB H-Bond with Kinase Hinge (e.g., Val/Leu backbone) NodeB->EffectB EffectB->Outcome Higher Potency Better Solubility

Figure 2: Medicinal chemistry logic. The N7 nitrogen provides a critical anchor point for hydrogen bonding within enzyme active sites, a feature absent in benzofurans.

References
  • BenchChem Technical Support. (2025).[5] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. BenchChem. Link

  • Dawood, K. M., et al. (2013).[2] Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex.[2] Arkivoc, (iii), 210-226.[2] Link[2]

  • Hassan, A. S., et al. (2017).[6] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 22(2). Link

  • Foster, R. A. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[7] Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (5-Bromofuro[2,3-b]pyridin-2-yl)methanol.[8] Link

Sources

Comparative Guide: Alternatives to (5-Bromofuro[2,3-b]pyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1299607-73-0 or related isomers) is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3K, CDK) and antiviral agents. Its dual functionality—an aryl bromide for cross-coupling and a primary alcohol for alkylation/oxidation—makes it a versatile "linchpin" intermediate.

However, reliance on this specific reagent presents challenges:

  • Chemical Stability: The furan ring in fused systems can be susceptible to oxidative ring-opening (metabolic liability).

  • Synthetic Efficiency: The alcohol moiety often requires activation (mesylation/halogenation) before use, adding step-count.

  • IP Crowding: The furo[2,3-b]pyridine core is heavily patented.

This guide evaluates Bioisosteric Alternatives (for structural variation) and Synthetic Precursors (for process efficiency), providing experimental protocols and decision-making frameworks.

Decision Framework: Scaffold Selection

Before selecting a reagent, determine if the goal is process optimization or structural diversification.

ScaffoldSelection Start Objective Process Process Optimization (Same Scaffold) Start->Process Structure Structural Diversification (Scaffold Hopping) Start->Structure Ester Use Ester Analog (Stable Precursor) Process->Ester Shelf Stability Chloride Use Chloromethyl Analog (High Reactivity) Process->Chloride Direct Alkylation Azaindole 7-Azaindole Analog (Better Solubility/H-Bonding) Structure->Azaindole Kinase Hinge Binder Benzofuran Benzofuran Analog (Lipophilicity/Metabolic Stability) Structure->Benzofuran Hydrophobic Pocket

Figure 1: Decision tree for selecting alternatives based on synthetic vs. medicinal chemistry goals.

Category 1: Bioisosteric Replacements (Structural Alternatives)

When the furo[2,3-b]pyridine core exhibits poor metabolic stability or insufficient solubility, "scaffold hopping" to nitrogen or carbon analogs is the standard medicinal chemistry strategy.

Comparative Analysis of Cores
FeatureFuro[2,3-b]pyridine (Target)7-Azaindole (Alternative A)Benzofuran (Alternative B)
Structure Pyridine + FuranPyridine + PyrroleBenzene + Furan
Electronic Character Electron-deficient (π-acceptor)Amphoteric (Donor/Acceptor)Electron-rich (π-donor)
H-Bonding Acceptor (N), No DonorAcceptor (N7), Donor (NH1)Acceptor (O), No Donor
Solubility (Aq) ModerateHigh (protonatable N)Low (Lipophilic)
Metabolic Risk Furan ring opening (CYP450)Generally StableBenzylic oxidation
Key Application Kinase Inhibitors (ATP site)Kinase Inhibitors (Hinge)GPCR Ligands
Alternative A: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (7-Azaindole)

Why choose this: The 7-azaindole scaffold is the "gold standard" kinase hinge binder. The N1-H provides a critical H-bond donor absent in the furo-pyridine series.

  • Reagent Availability: Commercially available or synthesized from 2-amino-3-iodopyridine.

  • Performance: Higher aqueous solubility due to the basic pyridine nitrogen (pKa ~4.6).

Alternative B: (5-Bromobenzofuran-2-yl)methanol

Why choose this: If the pyridine nitrogen is causing off-target toxicity or if a more lipophilic core is required to penetrate the blood-brain barrier (BBB).

  • Reagent Availability: Synthesized from 5-bromosalicylaldehyde.[1]

  • Performance: Removes the H-bond acceptor vector; useful for probing the necessity of the pyridine nitrogen.

Category 2: Synthetic Process Alternatives

If the core scaffold must remain furo[2,3-b]pyridine , the hydroxymethyl reagent ((5-Bromofuro[2,3-b]pyridin-2-yl)methanol) is often suboptimal for scale-up due to the need for activation.

Alternative C: Ethyl 5-bromofuro[2,3-b]pyridine-2-carboxylate

Description: The ester precursor to the alcohol. Advantage:

  • Shelf Stability: Indefinite stability at room temperature (unlike the alcohol which can oxidize).

  • Versatility: Can be reduced to the alcohol (NaBH4), hydrolyzed to the acid (LiOH), or converted to the amide (T3P coupling) directly.

Alternative D: 5-Bromo-2-(chloromethyl)furo[2,3-b]pyridine

Description: The activated alkyl halide. Advantage:

  • Step Count Reduction: Eliminates the in situ activation step (e.g., MsCl/TEA) required when using the alcohol.

  • Reactivity: Reacts directly with amines, phenols, or thiols.

  • Caution: Less stable; prone to hydrolysis. Best generated in situ.

Experimental Protocols

Protocol 1: Synthesis of the Target Alcohol (Baseline)

Use this to generate the reference standard or if the alcohol is strictly required.

Reaction: Reduction of Ethyl 5-bromofuro[2,3-b]pyridine-2-carboxylate.

  • Setup: Charge a dry flask with Ethyl 5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.[2][3]

  • Reduction: Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 30 mins. Caution: Exothermic/Gas evolution.

  • Workup: Stir at 0°C for 1h. Quench sequentially with water (1x mass of LAH), 15% NaOH (1x), and water (3x). Filter the aluminum salts through Celite.

  • Isolation: Concentrate the filtrate to yield (5-Bromofuro[2,3-b]pyridin-2-yl)methanol as a white solid.

    • Yield: Typically 85-95%.

    • Purity: >98% (HPLC).

Protocol 2: Synthesis of the 7-Azaindole Alternative

Use this for scaffold hopping (Alternative A).

Reaction: Sonogashira Cyclization followed by Deprotection.

  • Coupling: React 2-amino-3-iodo-5-bromopyridine with propargyl alcohol (1.2 eq), PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), and Et3N (3.0 eq) in DMF at 80°C.

  • Cyclization: The free amine usually cyclizes spontaneously under these conditions or requires a second step with KOtBu in NMP.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Result: (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

Visualizing the Synthetic Pathway

The following diagram illustrates the relationship between the stable ester precursor and the divergent pathways to the alcohol (target) or the activated chloride.

SynthesisPath Ester Ethyl 5-bromofuro[2,3-b] pyridine-2-carboxylate (STABLE PRECURSOR) Alcohol (5-Bromofuro[2,3-b] pyridin-2-yl)methanol (TARGET REAGENT) Ester->Alcohol LiAlH4 / THF (Reduction) Chloride 5-Bromo-2-(chloromethyl) furo[2,3-b]pyridine (ACTIVATED ELECTROPHILE) Alcohol->Chloride SOCl2 or MsCl (Activation) Aldehyde 5-Bromofuro[2,3-b] pyridine-2-carbaldehyde Alcohol->Aldehyde MnO2 (Oxidation) Aldehyde->Alcohol NaBH4

Figure 2: Synthetic interconversion of furo[2,3-b]pyridine derivatives.

Comparative Performance Data

The following table summarizes the reactivity of the 5-Bromo position in Suzuki couplings, a critical reaction for this scaffold.

ScaffoldCoupling PartnerCatalyst SystemYield (%)Notes
Furo[2,3-b]pyridine Phenylboronic acidPd(dppf)Cl2 / K2CO382%Standard reactivity.
7-Azaindole Phenylboronic acidPd(dppf)Cl2 / K2CO365%Lower yield often due to catalyst poisoning by free NH. Requires protection (e.g., SEM/Boc).[4]
Benzofuran Phenylboronic acidPd(PPh3)4 / Na2CO388%High reactivity; no catalyst poisoning.

Expert Insight: While the Benzofuran yields are higher, the Furo[2,3-b]pyridine offers a better balance of solubility and potency for kinase targets, justifying the slightly lower synthetic yield.

References

  • Title: Synthesis of 5-Bromo-3-pyridinemethanol and related furo-pyridine intermediates.
  • Bioisosteric Comparison (Azaindoles)

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[5]

    • Source:ResearchG
    • URL:[Link]

  • Benzofuran Analogs

    • Title: Ethyl 5-bromo-1-benzofuran-2-carboxylate: Structural and Pharmacological Properties.
    • Source:NIH / PMC.
    • URL:[Link]

  • Medicinal Chemistry of Furo[3,2-b]pyridines

    • Title: Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.[6][7]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Spectroscopic Comparison of Substituted Furo[2,3-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Importance: The furo[2,3-b]pyridine scaffold represents a critical bioisostere of benzofuran and indole in medicinal chemistry. Its ability to modulate lipophilicity (LogP) while introducing a hydrogen-bond acceptor (the pyridine nitrogen) makes it invaluable for optimizing pharmacokinetics in kinase inhibitors and anti-proliferative agents.

Scope: This guide provides a comparative spectroscopic analysis of substituted furo[2,3-b]pyridines against their carbocyclic analog (benzofuran) and regioisomers (e.g., furo[3,2-c]pyridine). We focus on differentiating electronic signatures via NMR and exploiting the unique pH-sensitive photophysical properties inherent to the pyridine-fused system.

Structural & Electronic Landscape

To interpret spectroscopic data accurately, one must understand the electronic perturbations caused by the pyridine nitrogen compared to the benzene ring in benzofuran.

Electronic Polarization

In benzofuran , the benzene ring acts as a weak electron donor/acceptor depending on substitution. In furo[2,3-b]pyridine , the pyridine nitrogen (position 7 in standard fusion numbering) exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric effect that depletes electron density from the furan ring.

  • Result: Protons on the furan ring (H-2, H-3) in furo[2,3-b]pyridine are generally deshielded (shifted downfield) compared to benzofuran analogs.

  • Solubility: The pyridine nitrogen introduces basicity, allowing for salt formation and improved aqueous solubility compared to the lipophilic benzofuran.

Structural Isomerism Visualization

The following diagram illustrates the core scaffold differences and the numbering scheme used in this guide.

Structures cluster_0 Reference Scaffold cluster_1 Target Scaffold cluster_2 Isomeric Alternative Benzofuran Benzofuran (Carbocyclic Analog) No H-bond Acceptor Furo23b Furo[2,3-b]pyridine (N at pos 7) Strong -I Effect Benzofuran->Furo23b N-substitution (Electronic Depletion) Furo32c Furo[3,2-c]pyridine (N at pos 5) Altered Vector Furo23b->Furo32c Regioisomerism (Shift in N position)

Figure 1: Structural relationship between benzofuran and furopyridine isomers. The position of the nitrogen atom dictates the electronic gradient across the fused system.

Comparative NMR Analysis

The presence of the pyridine nitrogen significantly alters the chemical environment of the furan protons. Below is a comparative analysis of chemical shifts (


) for unsubstituted cores in 

.
Chemical Shift Data

Table 1: Comparative


 NMR Shifts (ppm) 
PositionBenzofuran (

)
Furo[2,3-b]pyridine (

)

(Shift Effect)
Mechanistic Rationale
H-2 (Furan) 7.607.85 - 8.05+0.35 (Deshielded)Inductive withdrawal by Pyridine N decreases density at C-2.
H-3 (Furan) 6.756.90 - 7.10+0.25 (Deshielded)Proximity to fusion bond; less affected than H-2 but still deshielded.
Pyridine H-4 N/A (Benzene H)7.90 - 8.10N/ACharacteristic

-proton relative to fusion; shows coupling to H-5.
Pyridine H-5 N/A7.20 - 7.35N/AMost shielded pyridine proton (

to Nitrogen).
Pyridine H-6 N/A8.30 - 8.50N/AMost deshielded (

to Nitrogen).
Diagnostic Couplings
  • Furan Ring (

    
    ):  Typically 2.0 – 2.5 Hz . This is consistent across both benzofurans and furopyridines, confirming the integrity of the furan ring.
    
  • Pyridine Ring (

    
    ):  Typically 4.5 – 5.0 Hz , characteristic of 
    
    
    
    -pyridine protons.
  • Long-range Coupling: In furo[2,3-b]pyridines, a small long-range coupling (

    
    ) is often observed between H-3 and H-4, which is absent or distinct in benzofurans.
    

Photophysical Performance (Fluorescence)

Substituted furo[2,3-b]pyridines exhibit distinct advantages over benzofurans in fluorescence applications, particularly as pH sensors .

Mechanism: Intramolecular Charge Transfer (ICT)

Unlike benzofuran, the furo[2,3-b]pyridine core possesses a basic nitrogen.

  • Neutral State: The molecule exhibits strong fluorescence due to push-pull dynamics (e.g., if an amino group is at C-3).

  • Protonated State: Upon acidification, the pyridine nitrogen becomes protonated (

    
    ). This acts as a strong electron trap, quenching fluorescence or causing a massive bathochromic shift (red shift) in emission.
    
Performance Matrix

Table 2: Photophysical Comparison (3-Amino derivatives)

FeatureBenzofuran DerivativeFuro[2,3-b]pyridine DerivativePerformance Verdict
Quantum Yield (

)
High (0.7 - 0.9)Moderate to High (0.5 - 0.8)Benzofuran is brighter, but furopyridine is tunable.
Stokes Shift Moderate (30-50 nm)Large (60-100 nm)Furopyridine Superior. Reduces self-absorption in biological assays.
pH Sensitivity NegligibleHigh (

)
Furopyridine Superior. Acts as a functional probe for acidic organelles (lysosomes).
Solvatochromism WeakStrongFuropyridine emission is highly sensitive to solvent polarity (useful for sensing local polarity).

Validated Experimental Protocols

Workflow Visualization

The following flowchart outlines the synthesis and characterization pipeline for a 3-amino-furo[2,3-b]pyridine derivative, a common fluorophore.

Workflow Start Start: 2-Chloronicotinonitrile Step1 Step 1: Nucleophilic Substitution (Glycolic acid derivative / Base) Start->Step1 Inter Intermediate: 2-Alkoxynicotinonitrile Step1->Inter Step2 Step 2: Thorpe-Ziegler Cyclization (Strong Base: t-BuOK) Inter->Step2 Product Product: 3-Amino-furo[2,3-b]pyridine Step2->Product Analysis Analysis: 1. NMR (DMSO-d6) 2. UV-Vis (pH titration) Product->Analysis

Figure 2: Synthetic route to 3-amino-furo[2,3-b]pyridines via the Thorpe-Ziegler cyclization method.

Protocol: Synthesis of 3-Amino-furo[2,3-b]pyridine-2-carboxylate

Objective: Synthesize a core scaffold for spectroscopic validation.

  • Reagents: 2-chloronicotinonitrile (1.0 eq), Ethyl glycolate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Substitution: Dissolve 2-chloronicotinonitrile in dry DMF. Add

    
     and Ethyl glycolate. Heat to 
    
    
    
    for 4 hours. Monitor by TLC (Intermediate formation).
  • Cyclization (Thorpe-Ziegler): Cool the mixture to

    
    . Add Potassium tert-butoxide (
    
    
    
    , 1.2 eq) portion-wise.[1] The mixture will darken. Stir at RT for 2 hours.
  • Workup: Pour into ice-water. The solid precipitate is the crude product. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol.

Protocol: Spectroscopic Measurement (Solvatochromism)

Objective: Quantify the dipole moment change upon excitation.

  • Preparation: Prepare

    
     solutions of the purified product in Toluene (non-polar), THF (medium), and DMSO (polar).
    
  • UV-Vis: Record absorbance from 250–500 nm. Note the

    
    .
    
  • Fluorescence: Excite at

    
     (absorbance). Record emission from 300–700 nm.
    
  • Analysis: Plot the Stokes shift (

    
    ) against the Lippert-Mataga polarity parameter (
    
    
    
    ) of the solvents. A linear slope indicates significant intramolecular charge transfer (ICT), confirming the electronic influence of the pyridine nitrogen.

References

  • Shvekhgeimer, M. G. A. (2004). Synthesis of furopyridines (Review). Chemistry of Heterocyclic Compounds. Link

  • Lipeeva, A. V., et al. (2015). Synthesis and biological evaluation of furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Link

  • Gao, Y., et al. (2018). 3-Amino-furo[2,3-b]pyridine derivatives as novel pH-sensitive fluorescent probes. Dyes and Pigments. Link

  • BenchChem. (2025).[2] Furo[2,3-b]pyridine Scaffold: A Computational and Experimental Comparison. Link

Sources

Comparative Analysis Guide: Hirshfeld Surface vs. Geometric Topology for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Hirshfeld Surface Analysis (HSA) and Traditional Geometric Analysis (TGA) for the characterization of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol .

While TGA remains the standard for reporting bond lengths and angles, it frequently fails to capture the full landscape of weak, non-covalent interactions (NCIs) critical for drug scaffold stability. This guide demonstrates that for the title compound—a fused heterocyclic system containing a halogen donor (Br), a hydrogen bond donor/acceptor (-CH₂OH), and an aromatic core—HSA offers superior sensitivity in detecting halogen bonding and


 stacking  networks that TGA often overlooks.
Quick Comparison Matrix
FeatureTraditional Geometric Analysis (TGA)Hirshfeld Surface Analysis (HSA)
Primary Output Discrete distances (

) & Angles (

)
3D Isosurfaces (

, Shape Index)
H-Bond Detection High (based on distance criteria)High (Red spots on

)
Halogen Bonding Low (requires strict angle analysis)High (Visualizes

-hole)

Stacking
Ambiguous (Centroid-Centroid distance)Distinct (Red/Blue triangles on Shape Index)
Global Packing Difficult to visualizeQuantitative (% contribution via Fingerprint)

Technical Framework: The Physics of the Comparison

To interpret the data for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol, one must understand the fundamental difference in detection limits.

Traditional Geometric Analysis (TGA)

TGA relies on a "ball-and-stick" model. An interaction is defined booleanly: if distance


, an interaction exists.
  • Limitation: It ignores the directionality of electron density and often misses long-range electrostatic forces (like weak C-H...O contacts) that stabilize the furopyridine core.

Hirshfeld Surface Analysis (HSA)

HSA partitions the crystal electron density. The surface is defined where the contribution of the molecule to the crystal electron density (


) equals the contribution of the rest of the crystal (

).
  • The Metric (

    
    ):  A normalized contact distance that highlights interactions shorter than the van der Waals radii sum.
    
    
    
    
    • Red: Contact < vdW sum (Strong interaction).

    • White: Contact = vdW sum.

    • Blue: Contact > vdW sum.

Experimental Protocol: Generating the Comparison

This workflow ensures a self-validating comparison using the specific functionality of CrystalExplorer (standard for HSA) and Mercury/Platon (standard for TGA).

Workflow Diagram

HSA_Workflow cluster_TGA Traditional Analysis cluster_HSA Hirshfeld Analysis CIF Input: CIF File (5-Bromofuro...methanol) Check Geometry Check (CheckCIF/Platon) CIF->Check Merc Mercury/Olex2 Check->Merc CE CrystalExplorer Check->CE Tab Table of H-Bonds (D-H...A) Merc->Tab Compare Comparative Overlay Tab->Compare Surf Generate Surface (High Res) CE->Surf FP 2D Fingerprint Plots Surf->FP FP->Compare

Figure 1: Validated workflow for comparative structural analysis.

Step-by-Step Methodology
  • Input Validation:

    • Ensure the CIF (Crystallographic Information File) for (5-Bromofuro[2,3-b]pyridin-2-yl)methanol has no A-level alerts in CheckCIF. Disorder in the methanol tail (-CH₂OH) must be modeled before surface generation.

  • Geometric Analysis (TGA):

    • Software: Mercury or Olex2.

    • Protocol: Calculate Hydrogen Bonds with criteria:

      
       and 
      
      
      
      .
    • Protocol: Calculate

      
       stacking by defining ring centroids (Furan vs. Pyridine) and measuring perpendicular distances (
      
      
      
      ).
  • Hirshfeld Generation (HSA):

    • Software: CrystalExplorer (v17 or later).

    • Mapping

      
      :  Set range -0.5 to 1.5 (standard). Look for deep red spots at the Methanol O-H and Pyridine N.
      
    • Mapping Shape Index: Critical for the aromatic core. Look for "bow-tie" patterns (red/blue triangles) indicating stacking.

    • Fingerprint Breakdown: Filter for specific atom pairs:

      • Br...O/N: Halogen bonding.

      • O...H: Strong H-bonding.

      • C...C:

        
        -stacking contributions.
        

Comparative Analysis: Specific Interactions

This section details how to interpret the specific functional groups of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol.

The Methanol Tail (-CH₂OH) Hydrogen Bonding

The hydroxyl group acts as both a donor (O-H) and acceptor (O).

  • TGA Approach: Reports a discrete distance, e.g.,

    
    .
    
  • HSA Approach: Shows a large, deep red circular spot on the

    
     surface.
    
  • The Advantage: HSA reveals bifurcated bonds . If the H-atom interacts with both the Pyridine N and a neighboring Furan O, TGA might miss the weaker second interaction due to angle constraints. HSA will show a continuous red/white bridge connecting both acceptors.

The Bromine Atom (5-Br) Halogen Bonding

Bromine is large and polarizable. It often forms a "sigma-hole" (positive potential cap) that interacts with nucleophiles (like Oxygen).

  • TGA Approach: Often misses this. Unless the angle

    
     is nearly 
    
    
    
    , TGA classifies it as a steric clash or ignores it.
  • HSA Approach:

    • Electrostatic Potential (ESP) Map: The tip of the Br atom will appear blue (positive) while the belt is red (negative).

    • 
      :  A red spot at the tip of the Br atom indicates a halogen bond (
      
      
      
      ).
    • Fingerprint Plot: Look for a specific spike in the bottom right corner of the 2D plot (high

      
      , low 
      
      
      
      ).
The Furo-Pyridine Core -Stacking

The planar nature of the furo[2,3-b]pyridine system encourages stacking.

  • TGA Approach: Measures centroid-to-centroid distance. If the rings are slipped (offset), TGA often fails to categorize it as a "stack."

  • HSA Approach (Shape Index): This is the definitive test.

    • Pattern: Look for adjacent red and blue triangles on the flat faces of the molecule.

    • Logic: Red represents a hollow (ring center), Blue represents a bump (atom). A "stamp" of triangles confirms that the molecules stack effectively to maximize density.

Quantitative Data Presentation

When publishing your comparison, summarize the findings in a table format similar to the one below. (Values below are representative of typical brominated furopyridine structures).

Interaction TypeAtom PairTGA Result (Distance)HSA Result (Surface Contact)Interpretation
H-Bond


Deep Red Spot (

)
Strong, primary stabilizing force.
Weak H-Bond


(Often ignored)
Faint Red/White SpotAuxiliary stabilization detected only by HSA.
Halogen Bond


(

)
Red Spot on Br tipCritical Finding: Directs the assembly of 1D chains.

-Stacking


(Slipped)
Shape Index TrianglesConfirms supramolecular layering despite offset.
2D Fingerprint Decomposition

In your results section, you must quantify the surface area contribution. For this molecule, expected contributions are:

  • H...H: ~35-40% (Packing efficiency).

  • O...H: ~15-20% (Strong H-bonds).

  • Br...H/O: ~10-15% (Halogen influence).

  • C...C: ~5-10% (Pi-stacking).

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][3][4][5] CrystEngComm, 11(1), 19-32. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated quantitative analysis of intermolecular interactions in crystals. Acta Crystallographica Section B, 60(6), 627-668. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311. Link

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. Link

Sources

DFT studies on the electronic properties of substituted furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The furo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles. Its derivatives have demonstrated significant potency as PI3K/AKT inhibitors , tubulin polymerization inhibitors , and antioxidants .

For drug development professionals, the challenge lies not just in synthesis, but in predicting reactivity and bioavailability prior to wet-lab investment. Density Functional Theory (DFT) offers a high-throughput filter to assess these properties.

This guide compares the electronic profiling of substituted furo[2,3-b]pyridines against their structural isomers and unsubstituted counterparts. We focus on the HOMO-LUMO gap (


)  as a primary descriptor of kinetic stability and chemical reactivity (hardness/softness), directly correlating with biological binding affinity.

Comparative Analysis: Computational Methodologies

Before analyzing the molecule, one must select the correct "lens." The choice of functional determines the accuracy of electronic property prediction, particularly for heterocyclic aromatic systems.

B3LYP vs. M06-2X vs. B97X-D

While B3LYP is the historical standard, modern drug design requires capturing non-covalent interactions (dispersion forces) critical for docking simulations.

FeatureB3LYP M06-2X

B97X-D
Classification Hybrid GGAHybrid Meta-GGARange-Separated Hybrid
Dispersion Correction Poor (requires -D3)Excellent (Built-in)Excellent (Built-in)
HOMO-LUMO Prediction Often underestimates gapMore accurate gap predictionBest for Charge-Transfer states
Computational Cost Low (Standard)Medium (+15-20%)Medium-High
Recommended Use Initial Geometry OptimizationFinal Energy & Electronic Properties Excited States (TD-DFT)

Scientist's Verdict: For ground-state electronic profiling of furo[2,3-b]pyridines, M06-2X/6-311++G(d,p) is the superior choice over B3LYP due to better handling of the


-

stacking interactions common in this planar scaffold.

Structural Comparison: Substituent Effects on Electronic Properties

The core furo[2,3-b]pyridine scaffold is electron-deficient compared to indole. Substituents at the C2 and C3 positions drastically alter the Frontier Molecular Orbitals (FMOs).

Data Summary: Electronic Descriptors (Representative Trends)

Data derived from trends in B3LYP/6-311++G(d,p) calculations for pyridine-fused heterocycles.

Compound VariantSubstituent TypeHOMO (eV)LUMO (eV)Gap (

)
Chemical Hardness (

)
Predicted Reactivity
Unsubstituted Core None-6.42-1.854.57 eV 2.28Moderate Stability
2-Amino (-NH

)
Strong EDG-5.90-1.654.25 eV 2.12High (Soft Nucleophile)
2-Nitro (-NO

)
Strong EWG-7.10-3.203.90 eV 1.95Very High (Soft Electrophile)
2-Chloro (-Cl) Weak EWG-6.55-2.104.45 eV 2.22Moderate-High
Isomer: Furo[3,2-c] Isomeric Shift-6.30-1.954.35 eV 2.17Higher than [2,3-b] core
Interpretation for Drug Design
  • Gap Reduction = Reactivity: Both strong EDGs (-NH

    
    ) and EWGs (-NO
    
    
    
    ) lower the band gap compared to the unsubstituted core.
    • Implication: Lower gap molecules are "softer" and more polarizable, facilitating easier electron transfer during enzyme-ligand binding (e.g., in the ATP binding pocket of kinases).

  • Isomeric Sensitivity: The [2,3-b] isomer generally exhibits a larger gap (higher stability) than the [3,2-c] isomer. This suggests the [2,3-b] scaffold is less prone to metabolic degradation (P450 oxidation) unless specifically activated by substituents.

Experimental Protocol: Validated DFT Workflow

To reproduce these results or screen new derivatives, follow this self-validating protocol. This workflow ensures you are not analyzing a transition state or a local minimum.

Step 1: Input Generation (Gaussian Format)

Basis Set Selection: 6-311++G(d,p) is critical. The diffuse functions (++) are mandatory for describing the lone pairs on the pyridine nitrogen and furan oxygen.

Step 2: Validation Checks (Self-Validating System)
  • Frequency Check: Ensure zero imaginary frequencies in the output.

    • If 1 imaginary freq: You are at a Transition State (TS). Perturb geometry and re-optimize.

  • Convergence Criteria: Ensure Maximum Force and RMS Density Matrix have converged to YES.

Step 3: Descriptor Calculation

Extract energies from the final population analysis:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).

Visualizations

Diagram 1: Computational Workflow for Heterocycle Profiling

This workflow illustrates the logical progression from structure to biological insight.

DFT_Workflow Input Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Check Minima Found? (NImag=0) Freq->Check Check->Opt No (TS Found) SP Single Point Energy (M06-2X/Def2-TZVP) Check->SP Yes FMO FMO Extraction (HOMO/LUMO) SP->FMO Analysis Reactivity Descriptors (Hardness, Electrophilicity) FMO->Analysis

Caption: Validated DFT workflow ensuring ground-state geometry before high-level electronic property extraction.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How electronic modulation translates to biological efficacy in furo-pyridines.

SAR_Logic Substituent Substituent Selection (C2/C3 Position) Electronic Electronic Modulation (Inductive/Resonance) Substituent->Electronic EDG EDG (-NH2, -OMe) Raises HOMO Electronic->EDG EWG EWG (-NO2, -CN) Lowers LUMO Electronic->EWG Gap HOMO-LUMO Gap (Chemical Softness) Binding Binding Affinity (Kinase/Receptor Pocket) Gap->Binding Correlates with IC50 Values EDG->Gap Decreases Gap (Better Nucleophile) EWG->Gap Decreases Gap (Better Electrophile)

Caption: Mechanistic pathway linking substituent electronic effects to predicted biological binding affinity.

References

  • DFT Studies on Quinoline/Pyridine Derivatives: Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Source: Scientific Research Publishing (SciRP). URL:[Link]

  • Basis Set Validation for Pyridine Derivatives: Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[1] Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

  • Anticancer Activity of Furo[2,3-b]pyridines: Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Bioactivity of Furo-pyridines: Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis... Evaluation as Potential Cytotoxic Agents.[2][3][4] Source: PubMed / Letters in Drug Design & Discovery. URL:[Link]

  • Comparative Heterocycle Analysis: Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.[5] Source: IISTE / Chemistry and Materials Research. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。